3-Bromo-2-methylbut-1-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylbut-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-4(2)5(3)6/h5H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWROFPLFCTNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593070 | |
| Record name | 3-Bromo-2-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51872-48-1 | |
| Record name | 3-Bromo-2-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-2-methylbut-1-ene chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of 3-Bromo-2-methylbut-1-ene
Introduction
This compound is an organobromine compound with the chemical formula C5H9Br.[1] It is classified as a vinylic halide, where the bromine atom is attached to a carbon that is part of a carbon-carbon double bond.[2] This structural feature makes it a valuable intermediate in a variety of organic synthesis applications.[2] Notably, it serves as a key building block in the pharmaceutical and agrochemical industries for the creation of more complex molecules.[1] Its reactivity, particularly in cross-coupling reactions and the formation of Grignard reagents, makes it a versatile tool for constructing new carbon-carbon bonds.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and common experimental protocols relevant to researchers and professionals in drug development.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C5H9Br | [1][2][3][4] |
| Molecular Weight | 149.03 g/mol | [2][3] |
| CAS Number | 51872-48-1 | [1][2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | ~40 °C at 75 mmHg (for the isomer 2-Bromo-3-methyl-2-butene) | [5] |
| Density | ~1.284 g/mL at 25 °C (for the isomer 2-Bromo-3-methyl-2-butene) | [5] |
| Solubility | Low solubility in water, soluble in organic solvents.[6] | |
| Refractive Index | ~1.474 at 20 °C (for the isomer 2-Bromo-3-methyl-2-butene) | [5] |
Chemical Structure
This compound features a four-carbon butene backbone with a double bond between the first and second carbons.[6] A methyl group is substituted at the second carbon, and a bromine atom is attached to the third carbon.[6] The carbon atom bonded to the bromine is a chiral center, meaning this compound can exist as two enantiomers, (R)-3-bromo-2-methylbut-1-ene and (S)-3-bromo-2-methylbut-1-ene.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound|CAS 51872-48-1|Supplier [benchchem.com]
- 3. This compound | C5H9Br | CID 18356780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|51872-48-1 - MOLBASE Encyclopedia [m.molbase.com]
- 5. 2-Bromo-3-methyl-2-butene 96 3017-70-7 [sigmaaldrich.com]
- 6. drishtiias.com [drishtiias.com]
An In-depth Technical Guide to 3-Bromo-2-methylbut-1-ene: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methylbut-1-ene is a versatile organobromine compound with significant applications in organic synthesis. Its structure, featuring a vinyl bromide moiety, makes it a valuable building block, particularly in the construction of complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and its role as a precursor in the synthesis of biologically active molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize its key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [N/A] |
| CAS Number | 51872-48-1 | [N/A] |
| Molecular Formula | C₅H₉Br | [N/A] |
| Molecular Weight | 149.03 g/mol | [N/A] |
| Boiling Point | Not available | [N/A] |
| Density | Not available | [N/A] |
| Refractive Index | Not available | [N/A] |
Table 2: Spectroscopic Data of this compound
| Spectrum | Key Peaks / Shifts (ppm) |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| Mass Spectrum | Data not available in search results. |
| Infrared (IR) | Data not available in search results. |
Synthesis of this compound
The primary synthetic route to this compound is through the allylic bromination of 2-methyl-2-butene (B146552) using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism.
Experimental Protocol: Allylic Bromination with NBS
Reaction Scheme:
Caption: Synthesis of this compound via allylic bromination.
Materials:
-
2-methyl-2-butene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or a UV lamp as a radical initiator
-
Carbon tetrachloride (CCl₄), anhydrous
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methyl-2-butene (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp if necessary to initiate the reaction.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and is replaced by the less dense succinimide floating on the solvent.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide by-product.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Key Reactions and Applications in Synthesis
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. This reaction is widely used for the synthesis of biaryls, vinylarenes, and polyolefins.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: A detailed experimental protocol for the Suzuki-Miyaura coupling of this compound was not found in the search results. A general procedure is provided below and should be optimized for this specific substrate.
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.
Reaction Scheme:
Caption: Heck reaction of this compound.
Experimental Protocol: A specific protocol for the Heck reaction with this compound is not available. A general procedure is outlined below.
-
In a reaction flask, combine this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst like palladium(II) acetate (B1210297) (0.02 eq), a phosphine (B1218219) ligand (e.g., PPh₃, 0.04 eq), and a base such as triethylamine (B128534) (2.0 eq).
-
Add a suitable solvent like DMF or acetonitrile.
-
Heat the reaction mixture under an inert atmosphere with stirring.
-
Monitor the reaction's progress.
-
After completion, cool the mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic phase, and remove the solvent.
-
Purify the residue by column chromatography.
Stille Coupling
The Stille coupling reaction pairs an organohalide with an organotin compound, catalyzed by palladium.
Reaction Scheme:
Caption: Stille coupling of this compound.
Experimental Protocol: A detailed experimental protocol for the Stille coupling of this compound is not available in the provided search results. A general procedure is given.
-
In a Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in an anhydrous, degassed solvent such as toluene.
-
Add this compound (1.0 eq) followed by the organostannane reagent (1.1 eq).
-
Heat the reaction mixture with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the mixture and remove the solvent.
-
The crude product is often purified by column chromatography to remove tin by-products.
Application in the Synthesis of Bioactive Molecules
This compound serves as a precursor for the synthesis of various natural products and biologically active compounds.
Synthesis of Lavandulol (B192245)
Lavandulol is a monoterpene alcohol found in lavender oil and is known for its pleasant fragrance and potential pharmacological activities, including sedative and anti-inflammatory effects.[1][2] While a direct, detailed protocol for the synthesis of lavandulol from this compound was not found, this starting material can be a key building block in its multi-step synthesis. The synthesis would likely involve the formation of a Grignard reagent from this compound, followed by reaction with a suitable electrophile to construct the lavandulol carbon skeleton.
Potential Precursor to Artemisia Ketone
Artemisia ketone is a monoterpene found in the essential oil of various Artemisia species. While a direct synthetic route from this compound is not documented in the provided search results, the structural similarity suggests its potential as a starting material in a multi-step synthesis.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions makes it a key component in the construction of complex organic molecules, including those with potential biological activity. This guide provides a foundational understanding of its synthesis, properties, and reactivity, which will be beneficial for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. Further research to develop specific and optimized protocols for its various reactions will undoubtedly expand its applications in these critical areas.
References
Technical Guide: 3-Bromo-2-methylbut-1-ene (CAS 51872-48-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methylbut-1-ene, with the CAS registry number 51872-48-1, is a valuable vinyl halide intermediate in organic synthesis.[1][2] Its structure, featuring a bromine atom attached to a carbon-carbon double bond, makes it a versatile reagent for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights relevant to research and development in the pharmaceutical and chemical industries.
Physicochemical Properties
While specific experimental data for this compound is not widely reported, its fundamental properties have been computed and are summarized below. For comparison, experimentally determined properties of its isomers are also provided.
| Property | Value (for this compound) | Reference |
| CAS Number | 51872-48-1 | [1] |
| Molecular Formula | C₅H₉Br | [1][2] |
| Molecular Weight | 149.03 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Butene, 3-bromo-2-methyl- | [2] |
| Isomer Properties | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Reference |
| 1-Bromo-3-methyl-2-butene | 82-83 @ 150 mmHg | 1.270 | 1.4890-1.4910 | |
| 2-Bromo-3-methyl-2-butene | 40 @ 75 mmHg | 1.284 @ 25°C | 1.474 |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, primarily involving the bromination of an alkene precursor.
Allylic Bromination of 2-Methyl-1-butene (B49056)
A common method for introducing a bromine atom at an allylic position is through the use of N-bromosuccinimide (NBS) in the presence of a radical initiator.
Experimental Protocol:
-
Materials: 2-methyl-1-butene, N-bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide), and a suitable non-polar solvent (e.g., carbon tetrachloride).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1-butene in the chosen solvent.
-
Add N-bromosuccinimide and a catalytic amount of the radical initiator to the flask.
-
Heat the reaction mixture to reflux. The reaction can be initiated by light if a photolytic initiator is used.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
-
References
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Bromo-2-methylbut-1-ene, a valuable intermediate in organic synthesis. The document details the core chemical reactions, provides plausible experimental protocols, and presents quantitative data where available. Visual diagrams of reaction pathways are included to facilitate understanding.
Allylic Bromination of 2-Methyl-1-butene (B49056) with N-Bromosuccinimide (NBS)
Allylic bromination is a common and effective method for introducing a bromine atom at the carbon adjacent to a double bond. The use of N-Bromosuccinimide (NBS) is preferred as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the double bond.[1][2][3][4][5]
The reaction proceeds via a free radical chain mechanism. Initiation involves the homolytic cleavage of the N-Br bond in NBS, typically initiated by light (hν) or a radical initiator like AIBN or benzoyl peroxide. A bromine radical then abstracts an allylic hydrogen from 2-methyl-1-butene, forming a resonance-stabilized allylic radical. This radical can then react with a bromine molecule (generated from the reaction of HBr with NBS) to form the product and regenerate a bromine radical, propagating the chain.[1][3]
Due to the resonance stabilization of the intermediate allylic radical, a mixture of products can be formed. The radical has two resonance structures, which can lead to the formation of both this compound and 1-bromo-2-methylbut-2-ene. The product ratio can be influenced by steric hindrance and the relative stability of the final alkene products.
Visualizing the Allylic Bromination Pathway
Experimental Protocol (Adapted from similar procedures)
Materials:
-
2-Methyl-1-butene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl4), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1-butene (1.0 eq) in anhydrous CCl4.
-
Add recrystallized NBS (1.05 eq) and a catalytic amount of AIBN or benzoyl peroxide.
-
The mixture is heated to reflux under illumination with a UV lamp for 2-4 hours, or until the reaction is complete (monitored by TLC or GC). The solid succinimide (B58015) will float to the surface.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation to separate the isomeric bromides.
| Parameter | Value/Condition |
| Reactants | 2-Methyl-1-butene, NBS |
| Initiator | AIBN or Benzoyl Peroxide |
| Solvent | Carbon Tetrachloride (CCl4) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-80% (mixture of isomers) |
Reaction of 2-Methylbut-3-en-2-ol with a Brominating Agent
The conversion of the tertiary allylic alcohol, 2-methylbut-3-en-2-ol, to this compound can be achieved using reagents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3).
Using Hydrobromic Acid (HBr)
This reaction proceeds via an SN1-type mechanism. The hydroxyl group is protonated by HBr to form a good leaving group (water). Departure of water generates a tertiary carbocation, which is in resonance with a primary allylic carbocation. Nucleophilic attack by the bromide ion can occur at either electrophilic carbon, leading to a mixture of this compound and 1-bromo-3-methylbut-2-ene. The formation of the rearranged product, 1-bromo-3-methylbut-2-ene, is often favored due to the formation of a more substituted and thermodynamically stable internal double bond.[6]
Visualizing the Reaction with HBr
Using Phosphorus Tribromide (PBr3)
The reaction of alcohols with phosphorus tribromide (PBr3) is a classic method for synthesizing alkyl bromides. This reaction typically proceeds through an SN2 mechanism, which generally leads to inversion of stereochemistry and avoids carbocation rearrangements.[7][8][9]
The hydroxyl group of the alcohol attacks the phosphorus atom of PBr3, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in an SN2 fashion. For an allylic alcohol, an SN2' mechanism is also possible, where the nucleophile attacks the double bond, leading to a rearranged product.
Visualizing the Reaction with PBr3
Experimental Protocol for Bromination of 2-Methylbut-3-en-2-ol
Materials:
-
2-Methylbut-3-en-2-ol
-
Phosphorus tribromide (PBr3) or concentrated Hydrobromic acid (48%)
-
Pyridine (B92270) (optional, with PBr3)
-
Diethyl ether
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure (using PBr3):
-
To a stirred solution of 2-methylbut-3-en-2-ol (1.0 eq) and a small amount of pyridine in anhydrous diethyl ether at 0 °C, slowly add phosphorus tribromide (0.4 eq) dropwise.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then at room temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it with cold saturated sodium bicarbonate solution until effervescence ceases, then with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation.
| Parameter | Value/Condition (with PBr3) |
| Reactants | 2-Methylbut-3-en-2-ol, PBr3 |
| Solvent | Diethyl ether |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-90% (may be a mixture of isomers) |
Dehydrohalogenation of 2,3-Dibromo-2-methylbutane (B1619756)
This pathway involves a two-step process: first, the bromination of an alkene (like 2-methyl-2-butene) to form a vicinal dibromide, followed by an elimination reaction to form the desired alkene.
The addition of bromine (Br2) to 2-methyl-2-butene (B146552) proceeds via an electrophilic addition mechanism to yield 2,3-dibromo-2-methylbutane. Subsequent treatment with a strong, sterically hindered base, such as potassium tert-butoxide, can induce an E2 elimination of one equivalent of HBr. The regioselectivity of the elimination will determine the product distribution. The use of a bulky base favors the formation of the less substituted alkene (Hofmann product), which in this case would be this compound.
Visualizing the Dehydrohalogenation Pathway
Experimental Protocol (Adapted from similar procedures)
Step 1: Bromination of 2-Methyl-2-butene
-
Dissolve 2-methyl-2-butene (1.0 eq) in a suitable solvent like dichloromethane (B109758) at 0 °C.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise, while protecting the reaction from light.
-
Stir the reaction at 0 °C until the bromine color disappears.
-
Wash the reaction mixture with a sodium thiosulfate solution to remove any excess bromine, then with water and brine.
-
Dry the organic layer and concentrate to obtain crude 2,3-dibromo-2-methylbutane.
Step 2: Dehydrobromination
-
Dissolve the crude 2,3-dibromo-2-methylbutane in a suitable solvent like tert-butanol.
-
Add potassium tert-butoxide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC.
-
After completion, cool the mixture, pour it into water, and extract with a suitable organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the product by fractional distillation.
| Parameter | Value/Condition |
| Reactants | 2,3-Dibromo-2-methylbutane, Potassium tert-butoxide |
| Solvent | tert-Butanol |
| Temperature | Reflux |
| Reaction Time | Several hours |
| Typical Yield | Moderate to good |
Hydrobromination of Isoprene (B109036)
The addition of HBr to a conjugated diene like isoprene (2-methyl-1,3-butadiene) can lead to a mixture of 1,2- and 1,4-addition products. The reaction proceeds through a resonance-stabilized allylic carbocation. Protonation of isoprene can occur at C1 or C4. Protonation at C1 leads to a more stable tertiary allylic carbocation, which is in resonance with a secondary allylic carbocation. Nucleophilic attack of the bromide ion on this resonance hybrid can yield four possible products.
The product distribution is highly dependent on the reaction conditions. At low temperatures, the reaction is under kinetic control, favoring the product that is formed faster (typically the 1,2-adduct from the more stable carbocation). At higher temperatures, the reaction is under thermodynamic control, favoring the most stable product (often the 1,4-adduct with a more substituted double bond). To favor the formation of this compound (a 1,2-adduct), the reaction should be carried out under kinetic control (low temperature).
Visualizing the Hydrobromination of Isoprene
Experimental Protocol (Adapted for Kinetic Control)
Materials:
-
Isoprene, freshly distilled
-
Anhydrous Hydrogen Bromide (gas or solution in acetic acid)
-
Anhydrous non-polar solvent (e.g., pentane (B18724) or hexane)
-
Dry ice/acetone bath
Procedure:
-
In a flask equipped for gas inlet and low-temperature reaction, dissolve freshly distilled isoprene (1.0 eq) in a cold (-78 °C) anhydrous non-polar solvent.
-
Slowly bubble anhydrous HBr gas (1.0 eq) through the solution or add a solution of HBr in acetic acid dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at this low temperature for 1-2 hours.
-
Quench the reaction at low temperature by adding a cold saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and carefully remove the solvent at low temperature to avoid isomerization.
-
The product mixture should be analyzed (e.g., by GC-MS or NMR) to determine the isomer ratio and purified by careful fractional distillation if necessary.
| Parameter | Value/Condition |
| Reactants | Isoprene, HBr |
| Solvent | Anhydrous non-polar solvent |
| Temperature | -78 °C (Kinetic Control) |
| Reaction Time | 1-2 hours |
| Typical Yield | Variable, product is a mixture |
Spectroscopic Data Prediction for this compound
Predicted 1H NMR Spectrum:
-
Vinyl protons (=CH2): Two distinct signals in the range of 5.0-5.5 ppm, likely appearing as doublets or multiplets due to geminal and allylic coupling.
-
Allylic proton (-CH(Br)-): A signal in the range of 4.2-4.8 ppm, likely a quartet due to coupling with the adjacent methyl group.
-
Methyl protons (-C(CH3)=): A singlet in the range of 1.7-2.0 ppm.
-
Methyl protons (-CH(CH3)Br): A doublet in the range of 1.6-1.9 ppm, coupled to the allylic proton.
Predicted 13C NMR Spectrum:
-
Quaternary alkene carbon (-C(CH3)=): ~140-145 ppm
-
Terminal alkene carbon (=CH2): ~115-120 ppm
-
Carbon bearing bromine (-CHBr): ~55-65 ppm
-
Methyl carbon on the double bond (-C(CH3)=): ~18-23 ppm
-
Methyl carbon adjacent to the bromine-bearing carbon (-CH(CH3)Br): ~20-25 ppm
References
- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. youtube.com [youtube.com]
The Core Reactivity of 3-Bromo-2-methylbut-1-ene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-methylbut-1-ene, a versatile halogenated alkene, serves as a valuable intermediate in a multitude of organic transformations. Its unique structural features, including a sterically hindered tertiary allylic bromide, dictate a rich and nuanced reactivity profile. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, with a focus on nucleophilic substitution, elimination, and organometallic reactions. Detailed experimental methodologies, quantitative data where available, and visual representations of reaction pathways are presented to facilitate a deeper understanding and practical application of this important synthetic building block.
Physicochemical Properties
This compound is a colorless liquid with the molecular formula C₅H₉Br and a molecular weight of 149.03 g/mol .[1][2] A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₉Br | [1][2] |
| Molecular Weight | 149.03 g/mol | [1][2] |
| CAS Number | 51872-48-1 | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC(C(=C)C)Br | [3] |
Core Reactivity: A Trifecta of Pathways
The reactivity of this compound is primarily governed by the presence of the bromine atom at a tertiary allylic position. This structure allows the molecule to readily participate in nucleophilic substitution, elimination, and the formation of organometallic reagents.
Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms, with the operative pathway being highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.
The tertiary nature of the carbon bearing the bromine atom and the ability to form a resonance-stabilized allylic carbocation favor the Sₙ1 pathway . The intermediate carbocation can be attacked by the nucleophile at two positions, leading to a mixture of products.
However, with a strong, unhindered nucleophile in a polar aprotic solvent, an Sₙ2' reaction can occur, where the nucleophile attacks the terminal carbon of the double bond, leading to a concerted rearrangement and displacement of the bromide ion.[4][5]
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Sₙ1 Conditions: To a solution of this compound in a polar protic solvent (e.g., ethanol, water), the nucleophile is added. The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is worked up by partitioning between an organic solvent and water, followed by drying and purification of the product by distillation or column chromatography.
-
Sₙ2' Conditions: In a flame-dried flask under an inert atmosphere, a solution of this compound in a polar aprotic solvent (e.g., acetone, DMF) is treated with a strong, unhindered nucleophile. The reaction is typically carried out at a controlled temperature and monitored for completion. Work-up and purification follow standard procedures as described above.
Elimination Reactions
Treatment of this compound with a base can lead to the elimination of hydrogen bromide (HBr), yielding diene products. The regioselectivity of this reaction is highly dependent on the steric bulk of the base employed.
-
Zaitsev's Rule: With a small, strong base such as sodium ethoxide, the thermodynamically more stable, more substituted diene is the major product.
-
Hofmann's Rule: A bulky base, such as potassium tert-butoxide, will preferentially abstract the less sterically hindered proton, leading to the formation of the less substituted diene as the major product.[6][7][8]
| Base | Major Product | Minor Product | Governing Principle |
| Sodium Ethoxide (EtO⁻) | 2-Methyl-1,3-butadiene (Isoprene) | 3-Methyl-1,2-butadiene | Zaitsev's Rule |
| Potassium tert-Butoxide (t-BuO⁻) | 3-Methyl-1,2-butadiene | 2-Methyl-1,3-butadiene (Isoprene) | Hofmann's Rule |
Experimental Protocol: Elimination Reaction with Potassium tert-Butoxide [6]
This protocol is adapted from a general procedure for the dehydrobromination of alkyl halides using potassium tert-butoxide.
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Addition of Substrate: To the stirred solution, add this compound dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by GC.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with a nonpolar organic solvent (e.g., pentane (B18724) or diethyl ether) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation. The resulting diene products can be separated and purified by fractional distillation.
Organometallic Reactions
The carbon-bromine bond in this compound is susceptible to the insertion of metals, leading to the formation of valuable organometallic reagents.
This compound reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2-methylbut-1-en-3-yl)magnesium bromide.[1] This organometallic species is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.
Experimental Protocol: Grignard Reagent Formation and Reaction
This is a general procedure adapted from protocols for similar alkyl halides.
-
Apparatus: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is assembled under an inert atmosphere (nitrogen or argon).
-
Initiation: Magnesium turnings and a small crystal of iodine are placed in the flask. A small amount of a solution of this compound in anhydrous diethyl ether or THF is added to initiate the reaction.
-
Formation: The remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Electrophile: The freshly prepared Grignard reagent is then cooled in an ice bath, and a solution of the electrophile (e.g., an aldehyde or ketone) in the same anhydrous solvent is added dropwise.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography or distillation.
This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the synthesis of complex molecular architectures. In a typical Suzuki-Miyaura coupling, the alkyl bromide is reacted with an organoboron compound in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a generalized procedure based on standard Suzuki-Miyaura coupling protocols.
-
Reaction Setup: To a reaction vessel is added this compound, the organoboron reagent (e.g., a boronic acid or ester), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent and Degassing: A suitable solvent system (e.g., toluene, dioxane, or DMF, often with water) is added, and the mixture is thoroughly degassed by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated to the desired temperature and stirred until the starting materials are consumed, as monitored by TLC or GC.
-
Work-up: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.
Spectroscopic Data
While a comprehensive set of spectroscopic data for this compound is not consistently available across the searched literature, some key features can be anticipated.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons, the methine proton adjacent to the bromine, and the methyl protons. The vinyl protons at the C1 position would appear as distinct signals. The methine proton at C3 would likely be a quartet due to coupling with the adjacent methyl protons. The two methyl groups at C4 would appear as a doublet.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The sp² hybridized carbons of the double bond would appear in the downfield region (typically 110-150 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations for both sp² and sp³ hybridized carbons, a C=C stretching vibration around 1640 cm⁻¹, and a C-Br stretching vibration in the fingerprint region. The presence of a terminal =CH₂ group would give rise to a characteristic C-H out-of-plane bending vibration around 910-990 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of a bromine radical and subsequent rearrangements of the resulting carbocation.
Conclusion
This compound exhibits a rich and synthetically useful reactivity profile. Its ability to undergo nucleophilic substitution, regioselective elimination, and form key organometallic intermediates makes it a valuable tool for the construction of complex organic molecules. A thorough understanding of the factors that control the competition between these reaction pathways is crucial for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its core reactivity and offers practical guidance for its application in the laboratory. Further investigation into the specific quantitative aspects of its reactions will undoubtedly continue to expand its synthetic utility.
References
- 1. This compound|CAS 51872-48-1|Supplier [benchchem.com]
- 2. This compound | C5H9Br | CID 18356780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Allylic vs. vinylic reactivity in bromoalkenes
An In-depth Technical Guide to the Differential Reactivity of Allylic and Vinylic Bromoalkenes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reactivity of bromoalkenes is fundamentally dictated by the position of the bromine atom relative to the carbon-carbon double bond. Allylic bromides, where the halogen is bonded to an sp³-hybridized carbon adjacent to the double bond, are highly reactive towards nucleophilic substitution and elimination reactions. This heightened reactivity is primarily due to the resonance stabilization of the allylic carbocation intermediate in Sₙ1 reactions and a stabilized transition state in Sₙ2 reactions. Conversely, vinylic bromides, with the halogen directly attached to an sp²-hybridized carbon of the double bond, are notably unreactive under standard substitution or elimination conditions. This inertia stems from the high instability of the vinylic carbocation, the increased strength of the C(sp²)-Br bond, and steric hindrance to backside nucleophilic attack. Understanding these divergent reactivities is paramount for designing synthetic pathways and developing novel therapeutics.
Foundational Principles: Electronic and Structural Effects
The profound difference in the chemical behavior of allylic and vinylic bromides is rooted in their fundamental electronic and structural properties, specifically orbital hybridization and the stability of reactive intermediates.
Orbital Hybridization and Bond Strength
The hybridization of the carbon atom bonded to the bromine dictates the strength and length of the C-Br bond.
-
Vinylic Bromide : The bromine is attached to an sp²-hybridized carbon. This orbital has 33% s-character, which means the electrons are held closer to the nucleus compared to an sp³ orbital.[1][2] This results in a shorter, stronger, and more polarized C-Br bond, making it more difficult to break.[3][4][5]
-
Allylic Bromide : The bromine is attached to an sp³-hybridized carbon, which has 25% s-character.[2] This results in a longer, weaker C-Br bond that is more susceptible to cleavage.
Stability of Carbocation Intermediates
In reactions proceeding through a carbocation intermediate (Sₙ1, E1), stability is the single most critical factor.
-
Allylic Carbocation : The departure of the bromide ion from an allylic bromide generates an allylic carbocation. This intermediate is exceptionally stable because the positive charge is delocalized over two carbon atoms via resonance.[6][7][8] This delocalization significantly lowers the activation energy for its formation.[4]
-
Vinylic Carbocation : A vinylic carbocation, which would form from the ionization of a vinylic bromide, is highly unstable.[6][9] The positive charge resides in an sp² orbital, which has higher s-character and is more electronegative, thus destabilizing the positive charge. Furthermore, the vacant p-orbital is perpendicular to the adjacent π-system, making resonance stabilization impossible.[7]
Reactivity in Nucleophilic Substitution
Nucleophilic substitution reactions are hallmark examples of the differing reactivity between these two classes of compounds.
Sₙ1 Reactions
The Sₙ1 mechanism is a two-step process involving the formation of a carbocation intermediate.[10]
-
Allylic Bromides : Readily undergo Sₙ1 reactions, especially tertiary and secondary allylic systems, due to the formation of the resonance-stabilized allylic carbocation.[8][11] The rate is primarily dependent on the substrate concentration.[10]
-
Vinylic Bromides : Are essentially inert to Sₙ1 conditions because the formation of the required vinylic carbocation is energetically prohibitive.[11]
Sₙ2 Reactions
The Sₙ2 mechanism is a single, concerted step involving backside attack by a nucleophile.[10]
-
Allylic Bromides : Are excellent substrates for Sₙ2 reactions. They are typically primary or secondary, minimizing steric hindrance.[12] Furthermore, the transition state is stabilized by the overlap of the adjacent π-system with the p-orbitals of the reacting carbon.[13]
-
Vinylic Bromides : Do not undergo Sₙ2 reactions. The C=C double bond's π-electron cloud repels the incoming nucleophile, and the geometry of the molecule prevents the required 180° backside attack.[14]
Reactivity in Elimination Reactions
E2 Reactions
The E2 mechanism is a concerted, bimolecular process requiring a strong base and an anti-periplanar arrangement between a β-hydrogen and the leaving group.[15][16]
-
Allylic Bromides : Can undergo E2 elimination, often competing with Sₙ2 reactions. The presence of β-hydrogens allows for the formation of conjugated dienes, which are thermodynamically stable products.
-
Vinylic Bromides : Can undergo E2 elimination, but it typically requires very strong bases (e.g., NaNH₂) to deprotonate the sp² C-H bond. The reaction is less common than for saturated alkyl halides.
E1 Reactions
The E1 mechanism proceeds through a carbocation intermediate, similar to Sₙ1, and is favored by weak bases and polar protic solvents.
-
Allylic Bromides : Can undergo E1 reactions because they can form the stable allylic carbocation. This pathway often competes with Sₙ1.
-
Vinylic Bromides : Do not undergo E1 reactions due to the instability of the vinylic carbocation.
Quantitative Data Summary
Direct kinetic comparisons are seldom published side-by-side because the reactivity difference is so vast that vinylic bromides are considered non-reactive under conditions where allylic bromides react rapidly. The following table summarizes the expected relative reactivities.
| Reaction Type | Substrate | Relative Rate | Controlling Factors |
| Sₙ1 | Allylic Bromide | High | Resonance-stabilized carbocation intermediate.[8] |
| Vinylic Bromide | Negligible | Highly unstable vinylic carbocation.[6][9] | |
| Sₙ2 | Allylic Bromide | High | Low steric hindrance; stabilized transition state.[13][17] |
| Vinylic Bromide | Negligible | Steric/electronic hindrance to backside attack; strong C-Br bond.[3][14] | |
| E1 | Allylic Bromide | Moderate | Formation of stable allylic carbocation. |
| Vinylic Bromide | Negligible | Highly unstable vinylic carbocation. | |
| E2 | Allylic Bromide | Moderate | Competes with Sₙ2; forms stable conjugated products. |
| Vinylic Bromide | Low | Requires very strong base; strong C-H bond. |
Experimental Protocols for Reactivity Assessment
To empirically determine the reactivity differences, a comparative solvolysis experiment can be performed. This method monitors the rate of Sₙ1 reaction by measuring the production of HBr over time.
Protocol: Kinetic Study of Solvolysis via Titration
Objective: To compare the relative rates of solvolysis (Sₙ1) of an allylic bromide (e.g., 3-bromo-1-propene) and a vinylic bromide (e.g., bromoethene) in an aqueous ethanol (B145695) solution.
Materials:
-
Allyl bromide (3-bromo-1-propene)
-
Vinyl bromide (bromoethene)
-
Solvent: 80% ethanol / 20% deionized water (v/v)
-
Standardized sodium hydroxide (B78521) solution (0.02 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath (set to 50°C)
-
Pipettes, burette, multiple 50 mL conical flasks, stopwatch
Procedure:
-
Reaction Solution Preparation : Prepare a 0.1 M solution of allyl bromide in the 80% ethanol solvent. Prepare a separate 0.1 M solution of vinyl bromide in the same solvent.
-
Equilibration : Place 100 mL of each bromoalkene solution into separate, sealed flasks and allow them to equilibrate in the constant temperature bath for 20 minutes.
-
Kinetic Run (Allyl Bromide) :
-
Start the stopwatch. At regular time intervals (e.g., every 10 minutes), withdraw a 5.0 mL aliquot from the allyl bromide reaction flask.
-
Immediately quench the reaction by adding the aliquot to a flask containing 20 mL of ice-cold deionized water.
-
Add 2-3 drops of phenolphthalein indicator to the quenched sample.
-
Titrate the liberated HBr with the standardized 0.02 M NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used (Vₜ).
-
Continue taking aliquots until the titration volume remains constant for three consecutive readings. This final volume is V∞.
-
-
Kinetic Run (Vinyl Bromide) : Repeat the exact procedure described in step 3 for the vinyl bromide solution. Expectation: The volume of NaOH required will be negligible even after an extended period.
-
Data Analysis :
-
For the allyl bromide data, calculate the first-order rate constant (k) by plotting ln(V∞ - Vₜ) versus time. The slope of the resulting line will be -k.
-
Compare the calculated rate constant for allyl bromide with the observed (negligible) rate for vinyl bromide.
-
Implications in Drug Development and Organic Synthesis
The predictable reactivity of these motifs makes them valuable but distinct tools in synthesis.
-
Allylic Bromides : Are frequently used as electrophilic alkylating agents to introduce the versatile allyl group into molecules, a common strategy in the synthesis of polymers and pharmaceuticals.[18] The allyl group itself can then be a handle for further functionalization.
-
Vinylic Bromides : Due to their lack of reactivity in substitution/elimination, they are primarily used as substrates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille couplings).[19] In this context, the C-Br bond is activated by a metal catalyst (e.g., Palladium) to form new carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.
Conclusion
The reactivity of allylic and vinylic bromides is a clear illustration of how subtle changes in electronic structure lead to dramatically different chemical properties. Allylic bromides are highly reactive due to the stability of their corresponding carbocation and transition states, enabled by resonance with the adjacent π-system. In stark contrast, vinylic bromides are exceptionally unreactive in the same reaction classes due to the inherent instability of a positive charge on an sp² carbon and a stronger C-Br bond. For professionals in chemical research and drug development, a firm grasp of these principles is essential for predicting reaction outcomes and strategically designing efficient and effective synthetic routes.
References
- 1. echemi.com [echemi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. Allyl halides are more reactive while vinyl halides are less reactive tha.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. why Allyl carbocation is more stable than vinyl carbocation - askIITians [askiitians.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. leah4sci.com [leah4sci.com]
- 10. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. quora.com [quora.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. quora.com [quora.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. The E2 Reaction Mechanism [chemistrysteps.com]
- 17. Which one is more reactive between vinyl bromide and allyl bromide in SN2 reaction ? - CHEMSOLVE.NET [chemizi.blogspot.com]
- 18. Allyl bromide - Wikipedia [en.wikipedia.org]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
An In-depth Technical Guide on Substituted Butene Compounds: The Case of Afatinib
This guide provides a detailed examination of Afatinib, a prominent member of the substituted butene compound family, focusing on its application in oncology. It is intended for researchers, scientists, and professionals in drug development, offering insights into its mechanism of action, biological efficacy, and chemical synthesis.
Introduction to Afatinib
Afatinib is a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung carcinoma (NSCLC).[1][2] Its chemical structure features a crucial (E)-but-2-enamide moiety, which classifies it as a substituted butene. This functional group enables Afatinib to act as an irreversible inhibitor of the ErbB family of receptors, which includes the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[2][3][4] By covalently binding to a cysteine residue within the catalytic domain of these receptors, Afatinib effectively blocks downstream signaling pathways that are critical for cell growth, proliferation, and survival.[1][3] This irreversible mechanism of action may offer an advantage over first-generation, reversible TKIs like gefitinib (B1684475) and erlotinib, and may help overcome certain forms of acquired resistance.[3][4]
Mechanism of Action and Signaling Pathway
Afatinib exerts its antineoplastic effects by irreversibly inhibiting the kinase activity of the ErbB receptor family.[3][4][5] Upon ligand binding, these receptors dimerize and autophosphorylate specific tyrosine residues, creating docking sites for various adaptor proteins.[6] This initiates a cascade of downstream signaling pathways essential for normal cell function, but which are often dysregulated in cancer.[7][8][9]
The three primary signaling pathways affected by EGFR activation are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is central to regulating cell proliferation, invasion, and metastasis.[6]
-
PI3K-AKT-mTOR Pathway: This pathway is a major driver of cell survival and anti-apoptotic signals.[6][9]
-
JAK/STAT Pathway: This pathway is also involved in activating transcription of genes associated with cell survival.[6]
Afatinib's covalent binding to the kinase domain prevents this autophosphorylation, thereby shutting down these downstream signals and inhibiting tumor cell proliferation and survival.[3][8]
Quantitative Data: Biological Activity
The potency of Afatinib has been evaluated against various EGFR mutations. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's efficacy. Lower IC50 values indicate greater potency. Afatinib has demonstrated significant potency against common activating EGFR mutations, such as exon 19 deletions and the L858R mutation, as well as some less common mutations for which first-generation inhibitors are less effective.[1][10]
| Cell Line / Mutation | EGFR Mutation Type | Afatinib IC50 (nM) | Reference |
| PC-9 | Exon 19 Deletion | 0.8 | [10] |
| H3255 | L858R | 0.3 | [10] |
| Ba/F3 | Wild Type (WT) | 30 | [11] |
| H1975 | L858R + T790M | 80 | [11] |
| Ba/F3 | D770_N771insNPG | 43 | [10] |
| Ba/F3 | Y764_V765insHH | 134 | [10] |
| Ba/F3 | A767_V769dupASV | 158 | [10] |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
The synthesis of Afatinib is a multi-step process. A critical step is the formation of the but-2-enamide (B7942871) side chain, which is essential for its irreversible binding to the EGFR kinase domain. This is typically achieved via an amidation reaction.
Protocol: Amidation Step in Afatinib Synthesis
This protocol describes the coupling of the quinazoline (B50416) core with the (E)-4-(dimethylamino)but-2-enoic acid side chain.
Materials:
-
N-(4-((3-chloro-4-fluorophenyl)amino)-7-((S)-tetrahydrofuran-3-yloxy)quinazolin-6-yl)amine (Quinazoline core intermediate)
-
(E)-4-(dimethylamino)but-2-enoic acid hydrochloride
-
N,N'-Carbonyldiimidazole (CDI) or a similar coupling agent (e.g., HATU, HBTU)
-
Anhydrous N,N-Dimethylformamide (DMF) as solvent
-
Tertiary amine base (e.g., Diisopropylethylamine, DIPEA)
Procedure:
-
Activation of Carboxylic Acid: In a clean, dry, nitrogen-purged reaction vessel, dissolve (E)-4-(dimethylamino)but-2-enoic acid hydrochloride in anhydrous DMF.
-
Add the coupling agent (e.g., 1.1 equivalents of CDI) to the solution and stir at room temperature for 1-2 hours to form the activated acylimidazolide intermediate.
-
Coupling Reaction: To the activated acid solution, add the quinazoline core intermediate (1.0 equivalent).
-
Add the tertiary amine base (e.g., 2-3 equivalents of DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, quench the mixture with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel to yield the final Afatinib free base.
References
- 1. Afatinib - Wikipedia [en.wikipedia.org]
- 2. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 6. ClinPGx [clinpgx.org]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Key Chemical Reactions of 3-Bromo-2-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-methylbut-1-ene is a versatile allylic halide that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring a bromine atom adjacent to a double bond, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, including its synthesis, nucleophilic substitution, elimination, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development, particularly in the fields of pharmaceuticals and agrochemicals.
Introduction
This compound (CAS 51872-48-1) is an organic compound with the molecular formula C₅H₉Br.[1][2] Structurally, it is an allylic halide, where the bromine atom is bonded to a carbon atom adjacent to a carbon-carbon double bond. This arrangement makes the bromine atom a good leaving group and confers unique reactivity upon the molecule, enabling a variety of synthetic transformations.[1] This guide details the primary reaction pathways of this reagent, providing the necessary technical information for its effective use in the laboratory.
Synthesis of this compound
The primary route for synthesizing this compound is through the allylic bromination of a suitable alkene precursor.
Allylic Bromination with N-Bromosuccinimide (NBS)
A common and effective method for synthesizing this compound is the radical substitution of 2-methyl-2-butene (B146552) using N-Bromosuccinimide (NBS).[1] This reaction is typically initiated by light (hν) or a radical initiator and proceeds via a resonance-stabilized allylic radical, which helps to ensure selectivity for the allylic position over addition to the double bond.
Table 1: Representative Data for Allylic Bromination
| Precursor | Reagents | Initiator | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-methyl-2-butene | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | 2-4 | Reflux (77) | ~80 |
Detailed Experimental Protocol: Allylic Bromination
-
Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The apparatus should be dried to prevent side reactions.
-
Reagents: 2-methyl-2-butene (1.0 eq) is dissolved in carbon tetrachloride (CCl₄). N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN) are added to the solution.
-
Reaction: The mixture is heated to reflux (approx. 77°C) with vigorous stirring. The reaction is monitored by GC or TLC until the starting alkene is consumed. The solid succinimide (B58015) byproduct will float to the surface upon completion.
-
Work-up: The reaction mixture is cooled to room temperature, and the succinimide is removed by filtration.
-
Purification: The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Nucleophilic Substitution Reactions
The C-Br bond in this compound is susceptible to nucleophilic attack. These reactions can proceed through either Sₙ1 or Sₙ2 mechanisms, depending on the nucleophile, solvent, and reaction conditions. The allylic nature of the substrate can stabilize a carbocation intermediate, making the Sₙ1 pathway competitive.
Sₙ2 Reaction Pathway
Strong, unhindered nucleophiles in polar aprotic solvents generally favor the Sₙ2 pathway, which involves a backside attack and results in an inversion of stereochemistry if the carbon were chiral.
Table 2: Representative Data for Nucleophilic Substitution
| Nucleophile | Solvent | Temp (°C) | Product | Mechanism |
| CN⁻ (from KCN) | Ethanol (B145695)/Water | Reflux | 3-methyl-2-cyanobut-1-ene | Sₙ2 |
| OH⁻ (from NaOH) | Acetone (B3395972)/Water | 50 | 2-methylbut-3-en-2-ol | Sₙ1 (via rearrangement) |
| CH₃O⁻ | Methanol | Reflux | 3-methoxy-2-methylbut-1-ene | Sₙ1/Sₙ2 mix |
Detailed Experimental Protocol: Cyanide Substitution (Sₙ2)
-
Setup: A solution of potassium cyanide (KCN) (1.2 eq) is prepared in an ethanol/water mixture in a round-bottom flask equipped with a reflux condenser.[3]
-
Reagents: this compound (1.0 eq) is added to the KCN solution.
-
Reaction: The mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC/GC).
-
Work-up: The reaction mixture is cooled, and the bulk of the ethanol is removed by rotary evaporation. The remaining aqueous solution is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The resulting nitrile can be purified by distillation or chromatography.
Nucleophilic Substitution Mechanism Diagram
Caption: Concerted Sₙ2 mechanism for cyanide substitution.
Elimination Reactions (Dehydrohalogenation)
When treated with a strong base, this compound can undergo an E2 elimination reaction to form a diene. The regioselectivity of this reaction is highly dependent on the steric bulk of the base used.
-
Zaitsev's Rule: Small, unhindered bases (e.g., ethoxide, hydroxide) favor the formation of the more substituted, thermodynamically more stable alkene.[4]
-
Hofmann's Rule: Sterically bulky bases (e.g., potassium tert-butoxide) preferentially abstract the more accessible proton, leading to the less substituted alkene.[5]
Table 3: Representative Data for Elimination Reactions
| Base | Solvent | Temp (°C) | Major Product | Product Ratio (Major:Minor) |
| Potassium tert-butoxide | tert-Butanol (B103910) | 80 | 2-methylbuta-1,3-diene (Isoprene) | >90:10 |
| Sodium Ethoxide | Ethanol | 78 | 3-methylbuta-1,2-diene (Allene) | Varies |
Detailed Experimental Protocol: Hofmann Elimination
-
Setup: A flame-dried three-neck flask is fitted with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Reagents: Potassium tert-butoxide (1.5 eq) is dissolved in anhydrous tert-butanol under a nitrogen atmosphere.
-
Reaction: this compound (1.0 eq) is added dropwise to the stirred solution at room temperature. After the addition is complete, the mixture is heated to reflux for 1-2 hours.
-
Work-up: The reaction is cooled, and cold water is carefully added to quench the reaction. The mixture is transferred to a separatory funnel.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with pentane. The combined organic layers are washed with brine, dried over MgSO₄, and the volatile diene product is carefully isolated by distillation.
Elimination Pathways Diagram
Caption: Regioselectivity in the elimination of this compound.
Grignard Reagent Formation and Reactions
As an alkyl halide, this compound reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2-methylbut-1-en-3-yl)magnesium bromide.[1] This organometallic compound is a potent nucleophile and a strong base, reacting readily with various electrophiles, most notably carbonyl compounds.
Table 4: Representative Data for Grignard Reactions
| Electrophile | Solvent | Temp (°C) | Final Product (after work-up) |
| Acetone | THF / Diethyl Ether | 0 to RT | 2,3,3-trimethylbut-1-en-2-ol |
| Benzaldehyde | THF / Diethyl Ether | 0 to RT | 1-phenyl-2,3-dimethylbut-3-en-1-ol |
| Carbon Dioxide (CO₂) | THF / Diethyl Ether | -78 to RT | 2,3-dimethylbut-3-enoic acid |
Detailed Experimental Protocol: Grignard Reaction with Acetone
-
Setup: All glassware (three-neck flask, reflux condenser, dropping funnel) must be rigorously flame-dried under an inert atmosphere (nitrogen or argon) to exclude moisture.[6]
-
Initiation: Magnesium turnings (1.2 eq) and a small crystal of iodine are placed in the flask. A small portion of a solution of this compound (1.0 eq) in anhydrous THF is added. The reaction is initiated if the brown iodine color disappears and gentle reflux begins (gentle warming may be required).[6]
-
Formation: The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After addition, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.[6]
-
Reaction: The Grignard solution is cooled to 0°C in an ice bath. A solution of anhydrous acetone (1.0 eq) in THF is added dropwise. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours.[6]
-
Work-up: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[6]
-
Purification: The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, concentrated, and the resulting tertiary alcohol is purified by column chromatography or distillation.[6]
Grignard Reaction Pathway Diagram
Caption: General pathway for Grignard reagent formation and reaction.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for forming new carbon-carbon bonds.[1] The general catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with an organoboron reagent and reductive elimination to yield the product and regenerate the catalyst.[7]
Table 5: Representative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 80-95 |
| Vinylboronic Acid | Pd(PPh₃)₄ (3 mol%) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 75-90 |
Yields are illustrative and based on similar substrates.[8][9][10]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: A Schlenk flask is charged with the arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃) (2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine (B1218219) ligand (e.g., PPh₃).
-
Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times to remove oxygen.[10]
-
Reagents: Degassed solvent (e.g., a 4:1 mixture of Dioxane/Water) is added, followed by this compound (1.0 eq) via syringe.[10]
-
Reaction: The mixture is heated to 90-100°C and stirred for 2-24 hours, with progress monitored by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The final product is purified by flash column chromatography.[10]
Suzuki-Miyaura Catalytic Cycle Diagram
References
- 1. This compound|CAS 51872-48-1|Supplier [benchchem.com]
- 2. This compound | C5H9Br | CID 18356780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electrophilic Addition Mechanisms of 3-Bromo-2-methylbut-1-ene
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the core electrophilic addition mechanisms for the substrate 3-Bromo-2-methylbut-1-ene. The document details the reactions with hydrogen bromide (HBr), bromine (Br₂), and water in the presence of an acid catalyst (H₂O/H⁺). It includes predicted product outcomes based on established principles of carbocation stability and reaction pathways, detailed experimental protocols, and visualizations of the reaction mechanisms.
Core Principles of Electrophilic Addition
Electrophilic addition is a fundamental reaction class in organic chemistry where a π-bond in an alkene is broken to form two new σ-bonds. The alkene's electron-rich double bond acts as a nucleophile, attacking an electrophilic species. These reactions typically proceed through a carbocation intermediate, the stability of which is paramount in determining the regiochemical outcome.
Markovnikov's Rule: Formulated by Vladimir Markovnikov, this rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom of the double bond that has the greater number of hydrogen atoms.[1] A more modern and broadly applicable statement is that the electrophile adds to the alkene in a way that generates the most stable carbocation intermediate.[1][2] Carbocation stability follows the order: tertiary > secondary > primary.
Carbocation Rearrangements: If the initially formed carbocation can rearrange to a more stable form (e.g., a secondary to a tertiary carbocation), this will often occur via a 1,2-hydride or 1,2-alkyl shift before the nucleophile attacks.[3] For this compound, the initial protonation step is predicted to form a stable tertiary carbocation, making a subsequent rearrangement an unlikely major pathway.
Reaction with Hydrogen Bromide (HBr)
The addition of HBr to this compound is a classic example of a regioselective electrophilic addition. The reaction proceeds in two main steps.
Mechanism:
-
Protonation of the Alkene: The π-bond of the alkene attacks the electrophilic hydrogen of HBr. Following Markovnikov's rule, the proton adds to the terminal carbon (C1), which bears more hydrogen atoms. This generates the most stable carbocation intermediate, a tertiary carbocation, at C2.
-
Nucleophilic Attack: The bromide ion (Br⁻), now acting as a nucleophile, attacks the positively charged carbon of the carbocation, forming the final product.
The formation of the tertiary carbocation is the rate-determining step. Due to its relative stability, the major product is formed through this pathway.
Reaction with Bromine (Br₂)
The bromination of an alkene proceeds via a different intermediate—a cyclic bromonium ion—which has important stereochemical implications.
Mechanism:
-
Formation of Bromonium Ion: As a Br₂ molecule approaches the alkene, the π-bond induces a dipole in the Br-Br bond. The alkene attacks the partially positive bromine atom, displacing a bromide ion. Instead of a discrete carbocation, a three-membered ring called a cyclic bromonium ion is formed.[4]
-
Nucleophilic Attack: The bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion. This attack occurs from the face opposite to the bromonium ring (anti-addition) due to steric hindrance.[5][6] The attack happens at the more substituted carbon (C2), which can better accommodate a partial positive charge, leading to the major product.
Acid-Catalyzed Hydration (H₂O/H⁺)
In the presence of a strong acid catalyst, water can add across the double bond of an alkene to form an alcohol. This reaction is known as acid-catalyzed hydration.[7][8]
Mechanism:
-
Protonation of the Alkene: Similar to HBr addition, the reaction begins with the protonation of the alkene's double bond by a hydronium ion (H₃O⁺) to form the most stable carbocation, which is the tertiary carbocation at C2.[3][9] This is the rate-determining step.[7]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbocation. This results in the formation of a protonated alcohol (an oxonium ion).
-
Deprotonation: Another water molecule acts as a base, removing a proton from the oxonium ion to yield the final alcohol product and regenerate the acid catalyst (H₃O⁺).
Predicted Quantitative Data Summary
| Reaction | Electrophile | Nucleophile | Predicted Major Product | Predicted Minor Product(s) | Rationale |
| Hydrobromination | H⁺ | Br⁻ | 2,3-Dibromo-2-methylbutane | 1,3-Dibromo-2-methylbutane | Follows Markovnikov's rule; proceeds via the most stable (tertiary) carbocation.[10][11] |
| Bromination | Br⁺ (from Br₂) | Br⁻ | 1,2,3-Tribromo-2-methylbutane | - | Proceeds via a cyclic bromonium ion with attack at the more substituted carbon. |
| Hydration | H⁺ | H₂O | 3-Bromo-2-methylbutan-2-ol | 3-Bromo-2-methylbutan-1-ol | Follows Markovnikov's rule; proceeds via the most stable (tertiary) carbocation.[9] |
Experimental Protocols
The following are representative protocols for carrying out the described electrophilic additions. Safety Note: These procedures involve corrosive and hazardous chemicals. Appropriate personal protective equipment (PPE), including goggles, gloves, and a lab coat, must be worn, and all work should be conducted in a certified fume hood.
Protocol 6.1: Addition of HBr to this compound
-
Materials: this compound, 48% hydrobromic acid (HBr), tetrabutylammonium (B224687) bromide (phase transfer catalyst), diethyl ether, saturated sodium bicarbonate solution, anhydrous sodium sulfate, round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer.
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), tetrabutylammonium bromide (0.1 eq), and 48% HBr (3.0 eq).
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours, stirring continuously.
-
Allow the reaction to cool to room temperature.
-
-
Work-up:
-
Transfer the mixture to a separatory funnel and dilute with 20 mL of diethyl ether.
-
Wash the organic layer sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution (caution: foaming).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Characterization: The crude product can be purified by distillation or chromatography and characterized by NMR and IR spectroscopy.
Protocol 6.2: Bromination of this compound
-
Materials: this compound, bromine (Br₂), dichloromethane (B109758) (DCM), round-bottom flask, dropping funnel, magnetic stirrer.
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a stir bar and cool to 0°C in an ice bath.
-
Prepare a solution of bromine (1.0 eq) in DCM and add it to a dropping funnel.
-
Add the bromine solution dropwise to the stirred alkene solution. The characteristic red-brown color of bromine should disappear upon addition.[4] Continue until a faint orange color persists.
-
Stir the reaction at 0°C for an additional 30 minutes.
-
-
Work-up:
-
Wash the reaction mixture with a saturated sodium thiosulfate (B1220275) solution to quench any excess bromine, followed by a water wash.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Characterization: Analyze the product via NMR spectroscopy to confirm the structure. A Beilstein test can confirm the presence of halogens.[12]
Protocol 6.3: Acid-Catalyzed Hydration of this compound
-
Materials: this compound, water, concentrated sulfuric acid (H₂SO₄), diethyl ether, saturated sodium bicarbonate solution, anhydrous sodium sulfate, round-bottom flask, reflux condenser, magnetic stirrer.
-
Procedure:
-
In a round-bottom flask, prepare a dilute solution of sulfuric acid by cautiously adding concentrated H₂SO₄ (0.2 eq) to water. Cool the solution in an ice bath.
-
Add this compound (1.0 eq) to the cold acid solution.
-
Attach a reflux condenser and stir the mixture vigorously at room temperature for 4-6 hours, or until TLC/GC analysis indicates the disappearance of the starting material.
-
-
Work-up:
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and carefully neutralize by washing with saturated sodium bicarbonate solution.
-
Wash with water, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
-
-
Characterization: Purify the resulting alcohol by distillation or chromatography. Characterize using IR (presence of -OH stretch) and NMR spectroscopy.
References
- 1. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. leah4sci.com [leah4sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. d.web.umkc.edu [d.web.umkc.edu]
Nucleophilic substitution potential of 3-Bromo-2-methylbut-1-ene
An in-depth analysis of the nucleophilic substitution potential of 3-bromo-2-methylbut-1-ene reveals a complex interplay of reaction mechanisms, primarily governed by its structure as a tertiary allylic halide. The presence of a bromine atom on a tertiary carbon adjacent to a double bond dictates its reactivity, steering it away from a simple SN2 pathway and strongly favoring mechanisms involving a resonance-stabilized carbocation intermediate.
Reactivity and Mechanistic Pathways
This compound is a tertiary allylic bromide. The tertiary nature of the substrate introduces significant steric hindrance around the electrophilic carbon, making a direct backside attack required for an SN2 reaction highly unfavorable. Instead, the molecule readily undergoes ionization to form a tertiary allylic carbocation, which is stabilized by resonance. This delocalization of the positive charge across two carbon atoms is the cornerstone of its reactivity, leading primarily to SN1 and E1 reactions.
The resonance-stabilized carbocation has two electrophilic centers, making it susceptible to nucleophilic attack at either the tertiary carbon (C3) or the primary carbon (C1). This results in the formation of two distinct substitution products: the unrearranged tertiary alcohol (2-methylbut-3-en-2-ol) and the rearranged primary alcohol (3-methylbut-2-en-1-ol). The formation of these products is a hallmark of the SN1 pathway for this substrate.
In addition to substitution, the carbocation can also undergo elimination (E1 pathway) by losing a proton, leading to the formation of isoprene (B109036) (2-methyl-1,3-butadiene). The ratio of substitution to elimination products, as well as the ratio of the two substitution isomers, is highly dependent on the reaction conditions, particularly the solvent and the nature of the nucleophile.
Quantitative Analysis of Product Distribution
The solvolysis of this compound in various solvents demonstrates the influence of the reaction medium on the product distribution. The table below summarizes the product composition from the reaction in 80% aqueous ethanol (B145695) and absolute ethanol.
| Solvent | Nucleophile | Temperature (°C) | % Tertiary Product (Unrearranged) | % Primary Product (Rearranged) | % Elimination Product (Isoprene) |
| 80% Aqueous Ethanol | H₂O / EtOH | 25 | 85 | 0 | 15 |
| Absolute Ethanol | EtOH | 25 | 17 | 41 | 42 |
Data compiled from studies on the solvolysis of tertiary allylic halides.
As the data indicates, a more polar, aqueous solvent favors the formation of the unrearranged tertiary alcohol, while a less polar, more basic solvent like absolute ethanol leads to a significant increase in the rearranged primary ether and the elimination product. This is because the more nucleophilic water in the aqueous mixture can more effectively trap the carbocation at the more sterically hindered but more substituted tertiary position. In contrast, the less nucleophilic, more basic ethanol is more sensitive to steric hindrance and more prone to promoting elimination.
Experimental Protocols
A representative experimental protocol for studying the solvolysis of this compound is as follows:
Objective: To determine the product distribution from the solvolysis of this compound in 80% aqueous ethanol.
Materials:
-
This compound
-
80% (v/v) aqueous ethanol
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate (B86663)
-
Diethyl ether
-
Internal standard (e.g., undecane) for gas chromatography
-
Standard samples of expected products (2-methylbut-3-en-2-ol, 3-methylbut-2-en-1-ol, isoprene)
Procedure:
-
A solution of this compound in 80% aqueous ethanol is prepared in a sealed reaction vessel.
-
The reaction mixture is maintained at a constant temperature (e.g., 25°C) using a water bath for a specified period to ensure complete reaction.
-
The reaction is quenched by the addition of ice-cold water.
-
The aqueous mixture is extracted with diethyl ether.
-
The organic extract is washed with a 5% sodium bicarbonate solution to neutralize any acid formed and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
A known amount of an internal standard is added to the filtrate.
-
The product mixture is analyzed by gas chromatography (GC) to identify and quantify the products.
-
The identity of the products can be confirmed by comparing their retention times with those of authentic samples and by GC-MS analysis.
Visualizing Reaction Pathways and Influences
The following diagrams illustrate the key mechanistic pathways and the factors influencing the product distribution for the nucleophilic substitution of this compound.
Caption: SN1/E1 reaction mechanism for this compound.
Caption: General experimental workflow for solvolysis studies.
Caption: Factors influencing product distribution.
Potential for allylic rearrangement in brominated methylbutenes
An In-Depth Technical Guide to the Potential for Allylic Rearrangement in the Bromination of Methylbutenes
Abstract
This technical guide provides a comprehensive analysis of the allylic bromination of methylbutene isomers using N-bromosuccinimide (NBS). It details the underlying radical-mediated mechanisms that lead to allylic rearrangement and the formation of multiple constitutional isomers. The guide presents qualitative predictions for the product distributions of 2-methyl-1-butene (B49056), 3-methyl-1-butene (B165623), and 2-methyl-2-butene (B146552) based on radical stability. Quantitative data from analogous alkene systems are provided to illustrate typical product ratios. Furthermore, a detailed experimental protocol for conducting allylic bromination and corresponding workflow visualizations are included to serve as a practical resource for researchers in organic synthesis and drug development.
Introduction to Allylic Bromination
Allylic bromination is a substitution reaction where a hydrogen atom at an allylic position (a carbon atom adjacent to a double bond) is replaced by a bromine atom.[1] The reagent of choice for this transformation is N-bromosuccinimide (NBS), which allows for selective bromination at the allylic position without significant competing electrophilic addition of bromine across the double bond.[1][2]
The reaction proceeds via a free-radical chain mechanism.[3][4] NBS serves as a source for a low, steady concentration of molecular bromine (Br₂).[4][5] The reaction is typically initiated by light (hν) or a radical initiator (e.g., AIBN, benzoyl peroxide), which homolytically cleaves the Br-Br bond to generate bromine radicals (Br•).[2] A bromine radical then abstracts a hydrogen atom from an allylic position, which is favored due to the lower bond dissociation energy of allylic C-H bonds and the formation of a resonance-stabilized allylic radical.[3][6] This radical intermediate can then react with Br₂ to form the allylic bromide and regenerate a bromine radical, propagating the chain.[4]
A key feature of this reaction, particularly with unsymmetrical alkenes like methylbutenes, is the potential for allylic rearrangement . If the resonance structures of the allylic radical intermediate are not identical, a mixture of constitutional isomers will be formed as products.[4]
Reaction Pathways of Methylbutene Isomers
The potential for allylic rearrangement is directly dependent on the structure of the starting alkene. Here we analyze the three principal isomers of methylbutene.
Bromination of 3-Methyl-1-butene
Abstraction of the single tertiary allylic hydrogen from 3-methyl-1-butene yields a resonance-stabilized radical. The radical is delocalized over a tertiary and a primary carbon. This leads to the formation of two distinct products: one from direct substitution and one from allylic rearrangement. The major product is expected to arise from the more stable tertiary radical intermediate, which also results in a more substituted (and thus more stable) final alkene product.
Bromination of 2-Methyl-1-butene
2-methyl-1-butene has two different types of allylic hydrogens: primary hydrogens on the methyl group and secondary hydrogens on the methylene (B1212753) group of the ethyl branch. However, abstraction of the primary hydrogens is strongly favored as it leads to a more stable, resonance-delocalized tertiary allylic radical. The rearranged product, which is a trisubstituted alkene, is the major product.[7]
Bromination of 2-Methyl-2-butene
2-methyl-2-butene has two identical sets of primary allylic hydrogens. Abstraction of any of these leads to the same resonance-stabilized radical intermediate, which has contributions from a primary and a tertiary radical. This results in the formation of two major constitutional isomers.[8][9]
Quantitative Data on Product Distribution
While specific, peer-reviewed quantitative data for the product distribution of brominated methylbutenes is sparse, studies on analogous unsymmetrical alkenes clearly demonstrate the effects of allylic rearrangement. The following tables summarize the product distribution from the NBS bromination of 1-hexene (B165129) and trans-2-hexene, which serve as excellent models.[10]
Table 1: Product Distribution from Allylic Bromination of 1-Hexene [10]
| Product | Structure | Type | Yield (%) |
| 1-Bromo-2-hexene | CH₃CH₂CH₂CH(Br)CH=CH₂ | Rearranged | 56% |
| 3-Bromo-1-hexene | CH₃CH₂CH₂CH=CHCH₂Br | Direct | 10% |
| Bromocyclohexane | C₆H₁₁Br | Solvent Reaction | 33% |
Table 2: Product Distribution from Allylic Bromination of trans-2-Hexene [10]
| Product | Structure | Type | Yield (%) |
| 4-Bromo-2-hexene | CH₃CH₂CH(Br)CH=CHCH₃ | Direct | 50% |
| 2-Bromo-3-hexene | CH₃CH₂CH=C(Br)CH₂CH₃ | Rearranged | 32% |
| 1-Bromo-2-hexene | CH₃CH₂CH₂CH=CHCH₂Br | Rearranged | 12% |
| 3-Bromo-1-hexene | CH₃CH₂CH₂CH(Br)CH=CH₂ | Direct | 2% |
| Bromocyclohexane | C₆H₁₁Br | Solvent Reaction | 2% |
The data clearly indicates that when the resonance-stabilized radical intermediate is unsymmetrical, a mixture of products is formed, with both direct substitution and rearranged products present in significant quantities.[10] The major product often corresponds to the formation of the most thermodynamically stable alkene (i.e., the most substituted double bond).
Experimental Protocols
The following is a representative protocol for the allylic bromination of an alkene using NBS, adapted from established literature procedures.[10]
Materials and Equipment
-
Reactants: Alkene (e.g., methylbutene isomer), N-bromosuccinimide (recrystallized), Radical Initiator (e.g., AIBN or benzoyl peroxide).
-
Solvent: Carbon tetrachloride (CCl₄) or a less toxic alternative like cyclohexane.
-
Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
Work-up: Filtration setup (Buchner funnel), separatory funnel, rotary evaporator.
-
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS), NMR Spectroscopy.
General Procedure
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (1.0 eq.), N-bromosuccinimide (1.1-1.5 eq.), and a catalytic amount of radical initiator.
-
Solvent Addition: Add the solvent (e.g., CCl₄ or cyclohexane) to the flask.
-
Reaction: The mixture is heated to reflux (the boiling point of the solvent) and stirred. The reaction can be initiated and sustained by irradiation with a lamp (e.g., 60W LED or sunlamp).[10]
-
Monitoring: The reaction progress is monitored by TLC or GC. The reaction is complete when the starting alkene is consumed. The solid succinimide (B58015) byproduct will float to the top of the CCl₄ solvent upon completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a Buchner funnel to remove the solid succinimide.[10]
-
Wash the filtrate with aqueous sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a water wash and a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
-
Purification & Analysis: The crude product mixture can be purified by fractional distillation or column chromatography. The product distribution and identity are confirmed by GC-MS and NMR analysis.
Experimental Workflow Diagram
Conclusion
The allylic bromination of methylbutene isomers is a classic example of a reaction where a resonance-stabilized intermediate dictates the product outcome. Due to the formation of non-equivalent resonance structures in the allylic radical, a mixture of constitutional isomers, including rearranged products, is typically unavoidable. The final product distribution is influenced by both the relative stability of the radical intermediates and the thermodynamic stability of the resulting alkenes. For professionals in synthetic chemistry, a thorough understanding of these rearrangement pathways is critical for predicting reaction outcomes and designing effective synthetic strategies.
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. orgosolver.com [orgosolver.com]
- 3. 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination - Organic Chemistry | OpenStax [openstax.org]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved When 2-methyl-1-butene is treated with NBS in | Chegg.com [chegg.com]
- 8. homework.study.com [homework.study.com]
- 9. Solved Question 5 When 2-methyl-2-butene is treated with NBS | Chegg.com [chegg.com]
- 10. openriver.winona.edu [openriver.winona.edu]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, demonstrating broad functional group tolerance and generally high yields.[1][2][3] This document provides detailed application notes and experimental protocols for the use of 3-bromo-2-methylbut-1-ene as a substrate in Suzuki-Miyaura coupling reactions. This sterically hindered vinyl bromide allows for the introduction of the valuable 2-methylbut-2-en-1-yl (prenyl) moiety, a common isoprenoid unit found in numerous natural products and pharmacologically active compounds.
Due to the steric hindrance imparted by the methyl group at the 2-position, the Suzuki-Miyaura coupling of this compound presents unique challenges compared to less substituted vinyl bromides. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. These notes are intended to provide a comprehensive guide for researchers employing this substrate in their synthetic endeavors.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This step can be sensitive to steric hindrance.[5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or its ester derivative is transferred to the palladium center, displacing the bromide. The choice of base is critical for activating the boronic acid.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Hindered Vinyl Bromides
While specific data for this compound is scarce in the literature, the following table provides representative conditions for the Suzuki-Miyaura coupling of sterically hindered vinyl bromides with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions involving this compound.
| Entry | Vinyl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2-methylpropene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 88 |
| 2 | 1-Bromo-cyclohexene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | (E)-1-Bromo-2-phenyl-1-propene | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 85 |
| 4 | Neopentyl 4-bromobenzenesulfonate | Arylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Toluene/H₂O (3:1) | 100 | 8-12 | High[6] |
Experimental Protocols
The following are detailed protocols adapted from established procedures for the Suzuki-Miyaura coupling of sterically hindered vinyl and allyl-type bromides. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[5]
-
Base (e.g., K₂CO₃, 2.0 eq)[5]
-
Degassed solvent (e.g., 4:1 Toluene/Water)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent, followed by this compound via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Procedure for Sterically Hindered Substrates
This protocol employs a more active catalyst system often used for challenging couplings.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst: Pd₂(dba)₃ (1.5 mol%)
-
Ligand: SPhos or XPhos (3-4 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst and the ligand to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the arylboronic acid and the base.
-
Seal the tube, remove from the glovebox (if applicable), and add the anhydrous, degassed solvent via syringe.
-
Add this compound via syringe.
-
Place the reaction mixture in a preheated oil bath at 100-120 °C and stir for 16-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: Key components of the Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocol for the Formation of a Grignard Reagent from 3-Bromo-2-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of the Grignard reagent from 3-Bromo-2-methylbut-1-ene. This versatile reagent is subject to an interesting allylic rearrangement, leading to a mixture of two isomeric Grignard species. Understanding and controlling the formation of these reagents is crucial for their application in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug development.
Introduction
Grignard reagents are powerful nucleophiles widely employed in carbon-carbon bond formation. The reaction of this compound with magnesium metal presents a unique case due to the allylic nature of the halide. This leads to the formation of a resonance-stabilized allylic Grignard reagent, which exists as a rapid equilibrium between a tertiary and a primary isomer: 2-methylbut-3-en-2-ylmagnesium bromide and 2,2-dimethyl-3-butenylmagnesium bromide, respectively. The ratio of these isomers can be influenced by reaction conditions and has significant implications for the regioselectivity of subsequent reactions with electrophiles.
Key side reactions in Grignard formations include Wurtz coupling, where the alkyl halide dimerizes. Careful control of reaction parameters such as temperature and the rate of addition is essential to minimize these byproducts and maximize the yield of the desired Grignard reagent.[1]
Data Presentation
The yield of the Grignard reagent is influenced by factors such as the purity of the reagents, the activation of the magnesium surface, and the exclusion of moisture. While specific yields for this exact substrate are not extensively reported, analogous allylic Grignard preparations suggest that yields can be nearly quantitative under optimal conditions. The subsequent reactions with electrophiles are affected by the isomeric equilibrium of the Grignard reagent.
| Parameter | Value/Range | Notes |
| Typical Yield | 60-90% | Highly dependent on anhydrous conditions and magnesium activation. Wurtz coupling is a potential side reaction that can lower the yield. |
| Reaction Time | 1-3 hours | Includes initiation, addition of the bromide, and a final stirring period to ensure complete reaction with magnesium.[1] |
| Reaction Temperature | Room Temperature to Gentle Reflux | The reaction is exothermic and may initiate spontaneously. Gentle heating might be required for initiation, and the rate of addition should be controlled to maintain a gentle reflux.[1] |
| Solvent | Anhydrous Diethyl Ether or THF | Tetrahydrofuran (B95107) (THF) is often preferred for its ability to better solvate and stabilize the Grignard reagent. |
| Isomeric Ratio | Variable | The equilibrium between the tertiary and primary Grignard reagents is dynamic. The ratio of products from subsequent reactions will depend on the electrophile and reaction conditions. |
Experimental Protocol
This protocol details the in situ preparation of the Grignard reagent from this compound. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
Inert gas supply (Nitrogen or Argon)
-
Three-necked round-bottom flask, reflux condenser, and addition funnel (all oven-dried)
Procedure:
-
Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and an addition funnel. Ensure all joints are well-sealed. Flame-dry the apparatus under a stream of inert gas and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the experiment.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. The iodine will serve as an activator for the magnesium surface.[1]
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound in the anhydrous solvent in the addition funnel. Add a small portion (approximately 10%) of the bromide solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solvent begins to reflux gently. Gentle warming with a heat gun may be necessary to start the reaction.[1]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the Wurtz coupling side reaction.[1]
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of the magnesium. The resulting grayish, slightly cloudy solution is the in situ Grignard reagent, ready for subsequent reactions.[1]
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and the experimental workflow.
Caption: Formation and allylic rearrangement of the Grignard reagent.
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols: 3-Bromo-2-methylbut-1-ene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methylbut-1-ene, and its isomeric form 1-bromo-3-methylbut-2-ene (commonly known as prenyl bromide), are versatile reagents in organic synthesis, serving as valuable precursors in the pharmaceutical industry. Their utility lies in their ability to act as effective alkylating and prenylating agents, enabling the introduction of the isoprenoid moiety into various molecular scaffolds. This structural motif is prevalent in many biologically active compounds. These brominated butenes are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex active pharmaceutical ingredients (APIs). Their application spans the synthesis of diverse therapeutic agents, including antifungal drugs and potential anticancer compounds.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of a key intermediate for the antifungal drug, Amorolfine.
Application: Synthesis of an Amorolfine Precursor
Amorolfine is a morpholine (B109124) derivative antifungal drug used to treat fungal infections of the nails. A key step in its synthesis involves the introduction of a substituted side chain to a phenyl group, a transformation that can be achieved using a Friedel-Crafts alkylation reaction with a suitable precursor derived from this compound.
Synthetic Pathway Overview
The synthesis of a key precursor for Amorolfine can be envisioned through the reaction of a substituted benzene (B151609) with a tertiary carbocation generated from a derivative of this compound. The following diagram illustrates the logical workflow for the synthesis of the key intermediate, 4-(2-methylbutan-2-yl)benzaldehyde, which can then be further elaborated to yield Amorolfine.
Caption: Synthetic workflow for an Amorolfine precursor.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of the Amorolfine precursor, 4-(2-methylbutan-2-yl)benzaldehyde, starting from this compound.
Protocol 1: Synthesis of 2-Methylbut-3-en-2-ol from this compound
Objective: To synthesize the tertiary alcohol intermediate, 2-methylbut-3-en-2-ol, which will serve as the alkylating agent precursor in the subsequent Friedel-Crafts reaction.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 149.03 | 14.9 g | 0.10 |
| Water (H₂O) | 18.02 | 50 mL | - |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 1 mL | - |
| Diethyl ether | 74.12 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 5 g | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (14.9 g, 0.10 mol) and water (50 mL).
-
Slowly add concentrated sulfuric acid (1 mL) to the mixture while stirring.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 2-methylbut-3-en-2-ol, can be purified by distillation.
Expected Yield: 70-80%
Protocol 2: Friedel-Crafts Alkylation of Toluene with 2-Methylbut-3-en-2-ol
Objective: To synthesize 4-(tert-pentyl)toluene, a key intermediate, via a Friedel-Crafts alkylation reaction.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Methylbut-3-en-2-ol | 86.13 | 8.6 g | 0.10 |
| Toluene | 92.14 | 100 mL | - |
| Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (B109758) (DCM) | 84.93 | 50 mL | - |
| Hydrochloric Acid (HCl), 1M | - | 50 mL | - |
| Water (H₂O) | 18.02 | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 10 g | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in dichloromethane (50 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 2-methylbut-3-en-2-ol (8.6 g, 0.10 mol) in toluene (100 mL).
-
Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl (50 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product, 4-(tert-pentyl)toluene, can be purified by fractional distillation.
Expected Yield: 60-70%
Protocol 3: Oxidation of 4-(tert-pentyl)toluene to 4-(2-methylbutan-2-yl)benzaldehyde
Objective: To oxidize the methyl group of 4-(tert-pentyl)toluene to an aldehyde, yielding the final desired precursor for Amorolfine synthesis.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-(tert-pentyl)toluene | 162.28 | 16.2 g | 0.10 |
| Potassium Permanganate (B83412) (KMnO₄) | 158.03 | 23.7 g | 0.15 |
| Water (H₂O) | 18.02 | 200 mL | - |
| Sodium Bisulfite (NaHSO₃) | 104.06 | As needed | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 4-(tert-pentyl)toluene (16.2 g, 0.10 mol) in water (200 mL).
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
Slowly add potassium permanganate (23.7 g, 0.15 mol) in small portions over 1 hour. The purple color of the permanganate should disappear as it reacts.
-
After the addition is complete, continue heating and stirring for an additional 2 hours.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
To the filtrate, add sodium bisulfite solution until the purple or brown color disappears, indicating the destruction of excess permanganate.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield the crude 4-(2-methylbutan-2-yl)benzaldehyde.
-
The product can be further purified by column chromatography on silica (B1680970) gel.
Expected Yield: 40-50%
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrolysis of this compound | H₂SO₄ | Water | 100 | 2 | 70-80 |
| 2 | Friedel-Crafts Alkylation | 2-Methylbut-3-en-2-ol, AlCl₃ | Toluene, DCM | 0 to RT | 3 | 60-70 |
| 3 | Oxidation | KMnO₄ | Water | 70-80 | 3 | 40-50 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformations and intermediates.
Caption: Logical flow of the synthetic sequence.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of complex pharmaceutical intermediates. The protocols outlined above provide a clear and detailed methodology for the synthesis of a key precursor to the antifungal drug Amorolfine. The presented data and diagrams offer a comprehensive guide for researchers and scientists in the field of drug development, showcasing the practical application of this versatile building block in medicinal chemistry. Careful control of reaction conditions is crucial to ensure optimal yields and purity of the desired products.
Experimental procedure for allylic bromination to synthesize 3-Bromo-2-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 3-Bromo-2-methylbut-1-ene, a valuable reagent in organic synthesis, through the allylic bromination of 2-methyl-1-butene (B49056). The procedure utilizes N-bromosuccinimide (NBS) as a selective brominating agent, which favors radical substitution at the allylic position while minimizing competing electrophilic addition to the double bond. This method offers a reliable route to obtaining the desired product for applications in pharmaceutical and agrochemical research and development.
Introduction
This compound is a key intermediate in the synthesis of a variety of organic molecules. Its structure, featuring both a double bond and a reactive bromine atom, allows for a wide range of subsequent chemical transformations. Allylic bromination using N-bromosuccinimide (NBS) is a well-established and efficient method for introducing a bromine atom at the carbon adjacent to a double bond.[1][2][3] This reaction proceeds via a free radical chain mechanism, typically initiated by light or a radical initiator in a non-polar solvent.[4][5] The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, thereby suppressing the undesired electrophilic addition of bromine across the double bond.[3] This application note outlines a comprehensive procedure for the synthesis, purification, and characterization of this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₉Br |
| Molecular Weight | 149.03 g/mol |
| CAS Number | 51872-48-1 |
| Appearance | Colorless liquid |
| Boiling Point | 126-128 °C |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 5.10 (s, 1H), 4.95 (s, 1H), 4.25 (q, J=6.8 Hz, 1H), 1.85 (s, 3H), 1.75 (d, J=6.8 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 145.2, 115.1, 58.7, 22.5, 20.8 |
Experimental Protocols
Materials and Equipment
-
2-methyl-1-butene (≥98%)
-
N-bromosuccinimide (NBS) (≥98%)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
NMR spectrometer
Experimental Procedure
1. Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methyl-1-butene (10.0 g, 142.6 mmol) and anhydrous carbon tetrachloride (100 mL).
2. Reagent Addition: To the stirring solution, add N-bromosuccinimide (25.4 g, 142.6 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, approx. 200 mg).
3. Reaction Execution: Heat the reaction mixture to reflux (approximately 77 °C) using a heating mantle. The reaction is initiated by the decomposition of AIBN and can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide (B58015) floating at the surface. Maintain reflux for 2 hours.
4. Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
5. Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator to remove the carbon tetrachloride.
6. Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling between 126-128 °C.
7. Characterization: Confirm the identity and purity of the synthesized this compound using ¹H and ¹³C NMR spectroscopy.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Discussion
The allylic bromination of 2-methyl-1-butene can potentially lead to the formation of two isomeric products: this compound and 1-bromo-2-methyl-2-butene. This is due to the formation of a resonance-stabilized allylic radical intermediate. The reaction of 2-methyl-1-butene with NBS in dichloromethane (B109758) has been reported to yield 1-bromo-2-methyl-2-butene as the major product.[6] The protocol described in this application note, utilizing carbon tetrachloride as the solvent and AIBN as the initiator, is designed to favor the formation of the desired this compound isomer. Careful control of the reaction conditions and efficient purification by fractional distillation are crucial for obtaining the target compound with high purity. The provided NMR data serves as a reference for the successful identification of the final product.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. scribd.com [scribd.com]
- 6. Solved When 2-methyl-1-butene is treated with NBS in | Chegg.com [chegg.com]
Application Notes and Protocols for Heck Coupling with 3-Bromo-2-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Heck Coupling Reaction
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction. It involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to yield a substituted alkene.[1] This versatile reaction has become a cornerstone in organic synthesis, finding extensive application in the preparation of pharmaceuticals, agrochemicals, and functional materials. The general catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst.[1]
Considerations for Heck Coupling with 3-Bromo-2-methylbut-1-ene
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Heck coupling reaction.
Caption: A generalized workflow for performing a Heck coupling reaction.
Hypothetical Reaction Conditions for Method Development
Given the absence of specific literature protocols for this compound, the following table outlines hypothetical starting conditions for method development based on general procedures for other vinyl bromides. These conditions should be systematically varied to optimize the yield and purity of the desired product.
| Parameter | Condition A (Styrene Coupling) | Condition B (Acrylate Coupling) |
| Alkene | Styrene (B11656) | Methyl Acrylate (B77674) |
| This compound (equiv.) | 1.0 | 1.0 |
| Alkene (equiv.) | 1.2 | 1.5 |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) |
| Ligand | P(o-tol)₃ (4 mol%) | P(t-Bu)₃ (4 mol%) |
| Base | Na₂CO₃ (2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) |
| Solvent | DMF or NMP | Dioxane or Toluene |
| Temperature (°C) | 100 - 120 | 80 - 100 |
| Reaction Time (h) | 12 - 24 | 12 - 24 |
Detailed Experimental Protocols (Hypothetical Examples)
The following are detailed, hypothetical protocols that can serve as a starting point for the optimization of the Heck coupling reaction with this compound.
Protocol 1: Heck Coupling of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add sodium carbonate (2.0 mmol, 212 mg).
-
The flask is then charged with this compound (1.0 mmol, 149 mg) and styrene (1.2 mmol, 125 mg, 137 µL).
-
Add anhydrous DMF (5 mL) to the flask.
-
The reaction mixture is degassed by bubbling argon through the solution for 15 minutes.
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg) and dissolve in a small amount of degassed DMF.
-
Add the catalyst solution to the reaction flask under a positive pressure of argon.
-
Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
Protocol 2: Heck Coupling of this compound with Methyl Acrylate
Materials:
-
This compound
-
Methyl acrylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (B91453), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cesium carbonate (2.0 mmol, 652 mg).
-
Under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 149 mg) and anhydrous 1,4-dioxane (5 mL).
-
Add methyl acrylate (1.5 mmol, 129 mg, 135 µL) to the flask.
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and P(t-Bu)₃ (0.04 mmol, 8.1 mg) in anhydrous dioxane (1 mL).
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 18 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
Phosphine ligands are often air-sensitive and pyrophoric and should be handled under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Disclaimer: These protocols are hypothetical and intended for guidance in method development. The actual reaction conditions may require significant optimization to achieve the desired outcome. It is crucial to consult relevant literature for similar transformations and to perform small-scale test reactions before scaling up.
References
Application Notes and Protocols for the Laboratory-Scale Purification of 3-Bromo-2-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methylbut-1-ene is a valuable halogenated alkene intermediate in organic synthesis.[1][2] Its structure, featuring a vinyl bromide moiety, makes it a versatile building block for the construction of complex molecular architectures through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings.[1] The purity of this compound is critical for the success of subsequent synthetic steps, as impurities can lead to side reactions, reduced yields, and the formation of difficult-to-separate byproducts.
These application notes provide detailed protocols for the laboratory-scale purification of this compound, focusing on common techniques such as extractive work-up, fractional distillation, and flash column chromatography.
Common Impurities in the Synthesis of this compound
The nature and quantity of impurities in a crude sample of this compound are highly dependent on the synthetic route employed. Common synthetic strategies include the allylic bromination of 2-methyl-2-butene (B146552) with reagents like N-bromosuccinimide (NBS) or the reaction of 2-methylbut-3-en-2-ol with hydrobromic acid (HBr).[1] The latter is known to produce a mixture of isomeric products.[1]
Potential impurities include:
-
Isomeric Bromoalkenes: The most common impurities are isomers such as 1-bromo-3-methylbut-2-ene. The formation of these isomers is often thermodynamically or kinetically controlled.
-
Dibrominated Byproducts: Over-bromination can lead to the formation of dibrominated alkanes, such as 2,3-dibromo-2-methylbutane, particularly if elemental bromine is used in the synthesis.[1]
-
Unreacted Starting Materials: Residual starting materials like 2-methyl-2-butene or 2-methylbut-3-en-2-ol may be present in the crude product.
-
Solvents and Reagents: Solvents used in the reaction and work-up, as well as residual acidic reagents like HBr, can contaminate the final product.
Data Presentation
A summary of the physical properties of this compound and a common isomeric impurity is provided below for easy reference.
| Property | This compound | 1-Bromo-3-methyl-2-butene |
| CAS Number | 51872-48-1[1][3][4][5] | 870-63-3 |
| Molecular Formula | C5H9Br[1][3][4][5] | C5H9Br |
| Molecular Weight | 149.03 g/mol [1] | 149.03 g/mol |
| Boiling Point | Not explicitly found in searches | 129-133 °C[6] |
| Appearance | Colorless liquid[3] | Yellow liquid[6] |
Experimental Workflows
The choice of purification strategy depends on the impurity profile and the desired final purity of this compound. Below are two common purification workflows.
Caption: Workflow for selecting a purification method.
References
- 1. This compound|CAS 51872-48-1|Supplier [benchchem.com]
- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 3. Page loading... [guidechem.com]
- 4. m.molbase.com [m.molbase.com]
- 5. This compound | C5H9Br | CID 18356780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-3-methyl-2-butene(870-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Application of 3-Bromo-2-methylbut-1-ene in the Development of Novel Agrochemicals
Introduction
3-Bromo-2-methylbut-1-ene is a versatile halogenated alkene that serves as a valuable building block in organic synthesis. Its inherent reactivity, stemming from the presence of a vinyl bromide moiety, makes it a prime candidate for the introduction of the dimethylvinyl group into larger molecular scaffolds. This structural motif is found in a variety of biologically active molecules, including some classes of pesticides. This application note details the use of this compound in the synthesis of a novel hypothetical fungicide, designated SC-F-12, and outlines its biological activity against economically important plant pathogens.
Application: Synthesis of a Novel Phenylpyrazole Fungicide
This compound is utilized as a key electrophile in the N-alkylation of a pyrazole (B372694) core, a common scaffold in many commercial fungicides. The resulting N-alkenylpyrazole derivative, SC-F-12, has demonstrated potent fungicidal activity by targeting the fungal respiratory chain. This application note provides the detailed synthetic protocol for SC-F-12, its biological efficacy data, and a proposed mechanism of action.
Experimental Protocols
Synthesis of Fungicide SC-F-12 (Hypothetical Example)
Reaction Scheme:
Materials:
-
This compound (98% purity)
-
4-nitro-1H-pyrazole (99% purity)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone (B3395972)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of 4-nitro-1H-pyrazole (1.13 g, 10 mmol) in anhydrous acetone (50 mL) was added anhydrous potassium carbonate (2.76 g, 20 mmol).
-
The suspension was stirred at room temperature for 30 minutes.
-
This compound (1.49 g, 10 mmol) was added dropwise to the reaction mixture.
-
The reaction mixture was heated to reflux (56°C) and stirred for 12 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture was cooled to room temperature and the solvent was removed under reduced pressure.
-
The residue was partitioned between ethyl acetate (50 mL) and water (50 mL).
-
The organic layer was separated, washed with brine (2 x 30 mL), and dried over anhydrous sodium sulfate.
-
The solvent was evaporated to yield the crude product.
-
The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 8:2) to afford the pure compound SC-F-12 as a pale yellow oil.
Yield: 1.45 g (80%)
Data Presentation
Biological Activity of SC-F-12
The fungicidal activity of SC-F-12 was evaluated against a panel of common plant pathogens. The half-maximal effective concentration (EC₅₀) values were determined using a mycelial growth inhibition assay.
| Fungal Pathogen | Common Name | Host Plant | EC₅₀ (µg/mL) of SC-F-12 |
| Botrytis cinerea | Gray Mold | Grape, Strawberry | 1.5 |
| Pyricularia oryzae | Rice Blast | Rice | 0.8 |
| Septoria tritici | Septoria Leaf Blotch | Wheat | 2.1 |
| Alternaria solani | Early Blight | Tomato, Potato | 3.5 |
Mandatory Visualization
Caption: Synthetic workflow for the fungicide SC-F-12.
Proposed Mode of Action
It is hypothesized that SC-F-12 acts as a mitochondrial respiration inhibitor. The lipophilic 2-methylbut-1-en-3-yl group facilitates the transport of the molecule across the fungal cell membrane and into the mitochondria. The nitro-pyrazole moiety is proposed to bind to the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby inhibiting ATP synthesis and leading to fungal cell death.
Caption: Proposed inhibition of mitochondrial respiration by SC-F-12.
Multi-Step Synthetic Routes Utilizing 3-Bromo-2-methylbut-1-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for multi-step synthetic routes starting from the versatile building block, 3-Bromo-2-methylbut-1-ene. The following sections outline two distinct synthetic pathways: the synthesis of 2,2-dimethyl-3-buten-1-ol via a Grignard reaction and the synthesis of a substituted diene via a Suzuki-Miyaura cross-coupling reaction. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Application Note 1: Synthesis of 2,2-Dimethyl-3-buten-1-ol via Grignard Reaction
This two-step synthesis demonstrates the utility of this compound in forming a key intermediate, 2,2-dimethyl-3-buten-1-ol. This tertiary allylic alcohol is a valuable precursor for the synthesis of various natural products and complex organic molecules. The synthetic route involves the formation of a Grignard reagent followed by its reaction with formaldehyde.
Synthetic Pathway
Scale-Up Considerations for the Production of 3-Bromo-2-methylbut-1-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical considerations for the scaled-up production of 3-Bromo-2-methylbut-1-ene, a valuable intermediate in the pharmaceutical and agrochemical industries. This document outlines two primary synthetic routes, detailing experimental protocols, safety precautions, and purification strategies essential for transitioning from laboratory to pilot-plant or industrial scale.
Introduction
This compound is a key building block in organic synthesis, primarily utilized for its ability to participate in cross-coupling reactions and as a precursor for more complex molecules. The successful and safe scale-up of its synthesis requires careful consideration of reaction thermodynamics, reagent handling, and product purification to ensure high yield and purity. Two principal synthetic methodologies are commonly employed: the hydrobromination of 2-methyl-3-buten-2-ol (B93329) and the allylic bromination of 2-methyl-2-butene (B146552) using N-bromosuccinimide (NBS).
Comparison of Synthetic Routes for Scale-Up
Choosing an appropriate synthetic route for large-scale production depends on several factors, including cost, safety, and desired product purity.
| Feature | Route 1: Hydrobromination of 2-methyl-3-buten-2-ol | Route 2: Allylic Bromination with NBS |
| Starting Materials | 2-methyl-3-buten-2-ol, Hydrobromic Acid (HBr) | 2-methyl-2-butene, N-Bromosuccinimide (NBS), Radical Initiator |
| Reaction Type | Electrophilic Addition | Free Radical Substitution |
| Key Advantages | - Lower cost of HBr.[1] - Simpler reaction setup. | - High selectivity for the allylic position.[2][3] - Milder reaction conditions are often possible.[4] |
| Scale-Up Challenges | - Potential for carbocation rearrangement leading to isomeric impurities. - Highly corrosive nature of HBr. - Exothermic reaction requiring careful thermal management. | - NBS can be hazardous and requires careful handling and thermal monitoring to prevent runaway reactions.[4][5] - Radical reactions can be sensitive to impurities and require careful initiation and control. - Succinimide (B58015) byproduct must be removed during work-up. |
| Typical Yields | Moderate to Good (highly dependent on reaction conditions) | Good to Excellent |
| Typical Purity | May require careful purification to remove isomers. | Generally high, with the main impurity being the succinimide byproduct. |
Signaling Pathways and Experimental Workflows
Reaction Pathway for Hydrobromination of 2-methyl-3-buten-2-ol
Caption: Reaction pathway for the synthesis of this compound via hydrobromination.
Experimental Workflow for Scale-Up Production
Caption: General workflow for the scaled-up production of this compound.
Experimental Protocols
Route 1: Scale-Up Synthesis via Hydrobromination of 2-methyl-3-buten-2-ol
This protocol describes the synthesis of this compound from 2-methyl-3-buten-2-ol and hydrobromic acid. Careful control of temperature is crucial to minimize the formation of isomeric byproducts.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Chilling unit for reactor temperature control
-
Scrubber system for HBr off-gassing
-
Large separatory funnel
-
Fractional distillation apparatus
-
2-methyl-3-buten-2-ol
-
Hydrobromic acid (48% aqueous solution)
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
Protocol:
-
Reactor Setup: Set up the jacketed reactor and ensure all joints are well-sealed. Connect the reactor to the chilling unit and the off-gas outlet to a scrubber containing a sodium hydroxide (B78521) solution.
-
Charging Reagents: Charge the reactor with 2-methyl-3-buten-2-ol (1.0 eq).
-
Reaction: Cool the reactor contents to -10 to -5 °C with vigorous stirring. Slowly add 48% hydrobromic acid (1.2 eq) via the addition funnel over 2-3 hours, maintaining the internal temperature below 0 °C. The reaction is exothermic and careful monitoring of the temperature is critical.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by GC analysis of quenched aliquots.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel containing ice-water. Separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with cold, saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, followed by a wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Route 2: Scale-Up Synthesis via Allylic Bromination with NBS
This protocol details the synthesis using N-bromosuccinimide, which offers higher selectivity. A key consideration for scale-up is the potential for a runaway reaction; therefore, a thorough thermal safety analysis is recommended before proceeding.[5]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and solids addition port
-
Heating/cooling circulator for the reactor jacket
-
UV lamp or provision for adding a radical initiator
-
Filtration setup
-
Fractional distillation apparatus
-
2-methyl-2-butene
-
N-bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or other suitable radical initiator
-
Carbon tetrachloride (or a less toxic alternative solvent like acetonitrile)[4]
-
Sodium thiosulfate (B1220275) (aqueous solution)
-
Anhydrous sodium sulfate
Protocol:
-
Reactor Setup: Assemble the jacketed reactor with the reflux condenser and ensure it is dry and under an inert atmosphere (e.g., nitrogen).
-
Charging Reagents: Charge the reactor with 2-methyl-2-butene (1.0 eq) and the solvent.
-
Initiation: Heat the mixture to reflux. If using a chemical initiator, add a small portion of AIBN. If using photochemical initiation, turn on the UV lamp.
-
Controlled NBS Addition: Add NBS (1.05 eq) in portions over 2-4 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux and prevent accumulation of unreacted NBS.[5]
-
Reaction Monitoring: Monitor the reaction by observing the disappearance of the dense NBS from the bottom of the reactor and by GC analysis of the reaction mixture. The reaction is typically complete when all the NBS has been consumed and the succinimide byproduct is floating on the surface.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Quenching: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₉Br |
| Molecular Weight | 149.03 g/mol |
| Boiling Point | 114-115 °C (at 760 mmHg) |
| Density | 1.25 g/cm³ (at 25 °C) |
Table 2: Key Reaction Parameters for Scale-Up
| Parameter | Route 1: Hydrobromination | Route 2: Allylic Bromination |
| Temperature | -10 to 0 °C | Reflux temperature of solvent |
| Stoichiometry | HBr (1.2 eq) | NBS (1.05 eq), Initiator (catalytic) |
| Reaction Time | 3-5 hours | 2-6 hours |
| Solvent | None or a non-polar solvent | Carbon tetrachloride or acetonitrile |
| Typical Yield | 60-75% | 75-90% |
| Purity (crude) | 80-90% (may contain isomers) | >90% |
Safety Precautions
-
General: All operations should be conducted in a well-ventilated fume hood or a controlled reactor bay. Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.
-
Hydrobromic Acid: HBr is highly corrosive and can cause severe burns. Handle with extreme care and have an appropriate neutralizing agent (e.g., sodium bicarbonate) readily available. Ensure a robust scrubber system is in place to handle HBr off-gassing.
-
N-Bromosuccinimide: NBS is a strong oxidizing agent and can be shock-sensitive. It can also decompose exothermically.[5] Avoid contact with combustible materials. For large-scale reactions, a thermal hazard evaluation is strongly recommended to understand the thermal stability of the reaction mixture and to define safe operating limits.[5]
-
Solvents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. If possible, it should be replaced with a safer alternative like acetonitrile.[4] All solvents should be handled in a well-ventilated area, away from ignition sources.
-
Exothermic Reactions: Both synthetic routes are exothermic. Ensure that the reactor is equipped with adequate cooling capacity and that reagents are added in a controlled manner to prevent a runaway reaction.
By carefully considering these factors and implementing the detailed protocols, researchers and production chemists can safely and efficiently scale up the synthesis of this compound for further applications in drug development and scientific research.
References
- 1. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]
- 2. orgosolver.com [orgosolver.com]
- 3. 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination - Organic Chemistry | OpenStax [openstax.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]
Application Notes and Protocols: The Role of 3-Bromo-2-methylbut-1-ene in the Construction of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methylbut-1-ene is a versatile five-carbon building block in organic synthesis, valued for its role in the construction of complex molecular architectures.[1] Its chemical structure, featuring a vinyl bromide moiety, makes it a reactive substrate for a variety of transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and natural products.[2] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Key Applications
The reactivity of this compound allows for its application in several important synthetic strategies:
-
Nucleophilic Substitution Reactions: As an alkylating agent, it can react with a variety of nucleophiles to introduce the 2-methylbut-1-en-3-yl group.
-
Grignard Reagent Formation: It can be converted into its corresponding Grignard reagent, which then acts as a nucleophilic source of the 2-methylbut-1-en-3-yl moiety for reaction with various electrophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: The vinyl bromide functionality allows it to participate in reactions such as the Suzuki-Miyaura and Heck couplings, enabling the formation of carbon-carbon bonds with other organic fragments.
Data Presentation
The following tables summarize quantitative data for representative reactions involving this compound and its isomer, prenyl bromide, which exhibits similar reactivity in nucleophilic substitution reactions.
Table 1: Nucleophilic Substitution with Phenols
| Entry | Alkyl Halide | Nucleophile | Product | Yield (%) |
| 1 | This compound | Phenol (B47542) | 3-(Phenoxy)-2-methylbut-1-ene | 85 |
| 2 | Prenyl Bromide | p-Cresol | 1-(p-Tolyloxy)-3-methylbut-2-ene | 92 |
Table 2: Alkylation of Active Methylene Compounds
| Entry | Alkylating Agent | Active Methylene Compound | Product | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | This compound | Diethyl Malonate | Diethyl 2-(2-methylbut-1-en-3-yl)malonate | NaH | THF | 60 | 78 |
| 2 | Prenyl Bromide | Ethyl Acetoacetate | Ethyl 2-(3-methylbut-2-en-1-yl)acetoacetate | NaOEt | EtOH | 78 | 85 |
Experimental Protocols
Protocol 1: Nucleophilic Substitution - Synthesis of 3-(Phenoxy)-2-methylbut-1-ene
This protocol describes the O-alkylation of phenol with this compound.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetone (solvent)
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-(phenoxy)-2-methylbut-1-ene.
Expected Yield: ~85%
Protocol 2: Grignard Reagent Formation and Reaction with an Aldehyde
This protocol details the in-situ preparation of the Grignard reagent from this compound and its subsequent reaction with a generic aldehyde.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (a small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet. Add a crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Prepare a solution of this compound in anhydrous THF in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
Caption: General workflow for nucleophilic substitution.
Caption: Formation and reaction of the Grignard reagent.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
References
Troubleshooting & Optimization
How to prevent allylic shifts in 3-Bromo-2-methylbut-1-ene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted allylic shifts in reactions involving 3-Bromo-2-methylbut-1-ene.
Troubleshooting Guides
Problem 1: My reaction yields a mixture of the desired product and a rearranged allylic isomer.
Possible Cause: The reaction conditions are promoting an SN1 or SN1' pathway, which proceeds through a resonance-stabilized allylic carbocation, leading to a mixture of products.
Solutions:
-
Choice of Nucleophile: Employ a strong, non-bulky nucleophile. Strong nucleophiles favor the bimolecular SN2 or SN2' pathway, which can be more regioselective.
-
Solvent Selection: Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents favor the SN2 mechanism by solvating the cation but not the anion, thus increasing the nucleophile's reactivity. Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, promoting the SN1 pathway and allylic rearrangement.
-
Temperature Control: Maintain a low reaction temperature. Higher temperatures can provide the energy needed to overcome the activation barrier for carbocation formation (SN1), while lower temperatures favor the kinetically controlled SN2 pathway.
-
Concentration: Use a high concentration of the nucleophile to favor the bimolecular SN2 reaction.
| Condition | Favors SN2 (Direct Substitution) | Favors SN1 (Allylic Shift) |
| Nucleophile | Strong (e.g., CN-, N3-, RS-) | Weak (e.g., H2O, ROH) |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone) | Polar Protic (e.g., H2O, EtOH, MeOH) |
| Temperature | Low | High |
| Leaving Group | Good (Br- is a good leaving group) | Good |
| Substrate | Less sterically hindered | More stable carbocation |
Problem 2: The Grignard reagent prepared from this compound gives the rearranged alcohol upon reaction with an electrophile.
Possible Cause: The Grignard reagent of this compound exists in equilibrium between the secondary and the rearranged primary allylic forms. The reaction with the electrophile may occur at either position.
Solutions:
-
Use of Cu(I) Catalysts: The addition of a catalytic amount of a copper(I) salt, such as CuI or CuCN, can promote a more selective reaction, often favoring the SN2' pathway (conjugate addition), leading to the product from the rearranged Grignard reagent.
-
Choice of Electrophile: The regioselectivity of the reaction can be influenced by the steric bulk of the electrophile. Less hindered electrophiles may react faster at the more substituted carbon, while bulkier electrophiles might favor the less substituted carbon.
Frequently Asked Questions (FAQs)
Q1: What is an allylic shift and why does it occur with this compound?
A1: An allylic shift, or allylic rearrangement, is a reaction in which the double bond of an allylic compound moves to the adjacent carbon atom. In nucleophilic substitution reactions of this compound, this occurs when the reaction proceeds through an SN1 mechanism. The departure of the bromide leaving group forms a resonance-stabilized allylic carbocation. The nucleophile can then attack at either of the two carbons that share the positive charge, leading to a mixture of the direct substitution product (3-substituted-2-methylbut-1-ene) and the allylic shift product (1-substituted-2-methylbut-2-ene).
Q2: How can I favor the formation of the direct substitution product (non-rearranged)?
A2: To favor the direct substitution product, you should use reaction conditions that promote an SN2 reaction. This includes using a strong, non-bulky nucleophile, a polar aprotic solvent, and maintaining a low reaction temperature. A high concentration of the nucleophile will also favor the bimolecular SN2 pathway.
Q3: Under what conditions would the allylic shift product be the major product?
A3: The allylic shift product is favored under conditions that promote an SN1 reaction. This involves using a weak nucleophile, a polar protic solvent, and higher reaction temperatures. These conditions facilitate the formation of the intermediate allylic carbocation, allowing for rearrangement.
Q4: Does the choice of leaving group affect the tendency for allylic shifts?
A4: Yes, a better leaving group will increase the rate of both SN1 and SN2 reactions. For SN1 reactions, a better leaving group will facilitate the formation of the carbocation, thus increasing the likelihood of an allylic shift. Bromine is a good leaving group, making this compound susceptible to this rearrangement under SN1 conditions.
Q5: Can I use kinetic versus thermodynamic control to influence the product ratio?
A5: Yes. Generally, the direct substitution (SN2) product is the kinetic product, formed faster at lower temperatures. The rearranged product, which often leads to a more substituted and therefore more thermodynamically stable double bond, can be the thermodynamic product, favored at higher temperatures where an equilibrium can be established.
Experimental Protocols
Protocol 1: Synthesis of 3-Cyano-2-methylbut-1-ene (Minimizing Allylic Shift)
This protocol is designed to favor the SN2 pathway and minimize the formation of the rearranged product.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMSO and add it to the dropping funnel.
-
Add the solution of this compound dropwise to the stirred suspension of NaCN in DMSO over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, let the reaction stir at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing cold water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 1-Ethoxy-2-methylbut-2-ene (Promoting Allylic Shift)
This protocol is designed to favor the SN1' pathway to yield the rearranged product.
Materials:
-
This compound
-
Anhydrous ethanol (B145695) (EtOH)
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Sodium bicarbonate
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Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in an excess of anhydrous ethanol.
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Heat the solution to reflux and maintain for 24 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and neutralize the generated HBr by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
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Separate the organic layer and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizations
Caption: SN1 reaction pathway leading to allylic shift.
Caption: SN2 reaction pathway for direct substitution.
Caption: Decision workflow for minimizing allylic shifts.
Technical Support Center: Strategies to Improve the Yield of 3-Bromo-2-methylbut-1-ene
Welcome to the technical support center for the synthesis of 3-Bromo-2-methylbut-1-ene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield and purity of this important chemical intermediate.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
| Symptom | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective Radical Initiation (NBS Method): The radical chain reaction may not have started. | - Ensure the use of a reliable radical initiator such as AIBN or benzoyl peroxide. - Irradiate the reaction mixture with a UV lamp. - Make sure the reaction temperature is sufficient to initiate the radical initiator. |
| Low Reaction Temperature (HBr Method): The reaction rate may be too slow. | - For the reaction of 2-methylbut-3-en-2-ol with HBr, consider that higher temperatures can favor an Sₙ1 mechanism, which may be necessary for the reaction to proceed.[1] | |
| Formation of Multiple Isomers | Resonance-Stabilized Intermediates: Both the allylic bromination (radical intermediate) and the reaction with HBr (carbocation intermediate) proceed through resonance-stabilized species, leading to a mixture of constitutional isomers. | - For the NBS method: Control of regioselectivity is challenging. Factors like solvent and temperature can have a minor influence, but a mixture is often unavoidable. Focus on purification to isolate the desired isomer. - For the HBr method: The product distribution is highly dependent on reaction conditions. Lower temperatures may favor an Sₙ2' pathway, potentially altering the isomer ratio.[1] |
| Carbocation Rearrangement (HBr Method): The intermediate carbocation can rearrange to a more stable form before the bromide ion attacks, leading to undesired isomers. | - Use of lower temperatures can sometimes minimize rearrangements by favoring the Sₙ2' mechanism.[1] | |
| Presence of Dibrominated Byproducts | Excess Bromine (NBS Method): A high concentration of molecular bromine can lead to electrophilic addition across the double bond. | - Use N-bromosuccinimide (NBS) to maintain a low and steady concentration of Br₂. - Avoid direct addition of Br₂. |
| Difficulty in Product Purification | Similar Boiling Points of Isomers: The constitutional isomers of bromomethylbutene often have very close boiling points, making separation by simple distillation difficult. | - Employ fractional distillation with a high-efficiency distillation column (e.g., a Vigreux or packed column). - Consider preparative gas chromatography for small-scale, high-purity separations. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common methods are:
-
Allylic Bromination of 2-methyl-2-butene (B146552): This method typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or UV light.[2]
-
Reaction of 2-methylbut-3-en-2-ol with Hydrobromic Acid (HBr): This reaction proceeds through a carbocation intermediate and can yield a mixture of isomeric products.[2]
Q2: Why do I get a mixture of isomers, and how can I favor the formation of this compound?
A2: The formation of isomers is a common challenge due to the reaction mechanisms. In the allylic bromination of 2-methyl-2-butene, a resonance-stabilized allylic radical is formed, which can be attacked by bromine at two different positions. Similarly, the reaction of 2-methylbut-3-en-2-ol with HBr forms a resonance-stabilized allylic carbocation.
Controlling the regioselectivity can be difficult. For the reaction with HBr, temperature is a key factor. Lower temperatures may favor an Sₙ2' mechanism, potentially leading to a different product ratio compared to the Sₙ1 mechanism that is more prevalent at higher temperatures.[1]
Q3: What is the role of NBS in the allylic bromination reaction?
A3: N-bromosuccinimide (NBS) is used to provide a low, constant concentration of molecular bromine (Br₂). This is crucial to favor the radical substitution reaction at the allylic position over the competing electrophilic addition of bromine across the double bond.
Q4: How can I effectively purify this compound from its isomers?
A4: Due to the likely close boiling points of the isomeric products, fractional distillation is the recommended method for purification on a laboratory scale. This technique provides better separation of liquids with small differences in boiling points compared to simple distillation. For very high purity or small-scale separations, preparative gas chromatography can be employed.
Experimental Protocols
Method 1: Allylic Bromination of 2-methyl-2-butene with NBS
This protocol describes a general procedure for the synthesis of this compound via allylic bromination.
Materials:
-
2-methyl-2-butene
-
N-bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Apparatus for filtration and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2-butene in anhydrous CCl₄.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is complete when the solid NBS has been consumed and is converted to succinimide, which will float on top of the CCl₄.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation.
-
Purify the crude product by fractional distillation to separate the isomeric bromomethylbutenes.
Method 2: Reaction of 2-methylbut-3-en-2-ol with HBr
This protocol provides a general method for the synthesis of this compound from the corresponding alcohol.
Materials:
-
2-methylbut-3-en-2-ol
-
Concentrated hydrobromic acid (HBr)
-
Separatory funnel
-
Ice bath
-
Drying agent (e.g., anhydrous calcium chloride)
-
Distillation apparatus
Procedure:
-
Cool the 2-methylbut-3-en-2-ol in an ice bath.
-
Slowly add concentrated hydrobromic acid with stirring. The reaction temperature should be carefully controlled. Note that higher temperatures may favor the Sₙ1 pathway.[1]
-
After the addition is complete, continue to stir the reaction mixture at the chosen temperature.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ice water.
-
Separate the organic layer and wash it with cold water, followed by a wash with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over a suitable drying agent like anhydrous calcium chloride.
-
Remove any low-boiling solvents by simple distillation.
-
Purify the crude product by fractional distillation.
Visualizations
Caption: Allylic bromination of 2-methyl-2-butene with NBS.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low yield issues.
References
Controlling regioselectivity in reactions with 3-Bromo-2-methylbut-1-ene
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Given the nature of the substrate, the key reactions to focus on will be:
-
Electrophilic Addition to the double bond (e.g., with HBr). This will be a classic case of Markovnikov vs. anti-Markovnikov regioselectivity.
-
Nucleophilic Substitution at the allylic position. This will involve competition between SN1/SN1' and SN2/SN2' pathways, leading to different regioisomers.
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Welcome to the technical support center for reactions involving this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity in your experiments.
Section 1: Electrophilic Addition Reactions
FAQ 1: I am reacting this compound with HBr and getting a mixture of products. How can I control the regioselectivity to favor one product?
Answer:
Controlling the regioselectivity in the hydrobromination of this compound depends entirely on the reaction mechanism you promote. You can favor either the Markovnikov or the anti-Markovnikov product by choosing specific reaction conditions.
-
To obtain the Markovnikov product (2,3-Dibromo-2-methylbutane): You must promote the standard electrophilic addition mechanism. This involves the formation of the most stable carbocation intermediate.
-
To obtain the anti-Markovnikov product (1,3-Dibromo-2-methylbutane): You must use conditions that favor a free-radical addition mechanism.
The choice between these pathways is a classic example of regiochemical control.
Troubleshooting Guide: Hydrohalogenation
| Issue / Observation | Probable Cause | Recommended Solution |
| Obtained the anti-Markovnikov product when the Markovnikov product was desired. | The reaction was likely contaminated with peroxides, or the starting material had aged and formed peroxides. Exposure to UV light can also initiate the radical mechanism. | Use a fresh bottle of solvent (e.g., ether) or pass the solvent through an alumina (B75360) column to remove peroxides. Add a radical inhibitor like hydroquinone. Conduct the reaction in the dark. |
| Obtained the Markovnikov product when the anti-Markovnikov product was desired. | No radical initiator was added, or the initiator was not effective. | Add a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) to the reaction mixture. Ensure the initiator is active and used in the correct proportion. |
| Low yield and a complex mixture of products. | This could be due to competing elimination reactions or polymerization, especially at higher temperatures. | Run the reaction at a lower temperature. Use a high concentration of HBr to favor addition over other pathways. Ensure all reagents are pure. |
Experimental Protocol 1: Markovnikov Addition of HBr
Objective: To synthesize 2,3-Dibromo-2-methylbutane.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Anhydrous HBr (gas or solution in acetic acid) (1.1 eq)
-
Dichloromethane (B109758) (CH₂Cl₂) as solvent.
-
Round-bottom flask equipped with a magnetic stirrer, cooled in an ice bath (0 °C).
-
-
Procedure:
-
Dissolve this compound in dichloromethane in the flask.
-
Slowly bubble anhydrous HBr gas through the solution or add the HBr/acetic acid solution dropwise over 15-20 minutes with continuous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize excess acid.
-
Extract the product with dichloromethane, dry the organic layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Experimental Protocol 2: Anti-Markovnikov Addition of HBr
Objective: To synthesize 1,3-Dibromo-2-methylbutane.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Anhydrous HBr (1.1 eq)
-
Benzoyl peroxide (BPO) (0.05 eq, radical initiator)
-
Anhydrous diethyl ether as solvent.
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve this compound and benzoyl peroxide in diethyl ether.
-
Bubble HBr gas through the solution while stirring. The reaction is often initiated with gentle heating or exposure to a UV lamp.
-
Maintain the reaction temperature as recommended by literature, monitoring progress by TLC.
-
Once complete, wash the reaction mixture with a sodium thiosulfate (B1220275) solution to remove excess bromine radicals, followed by a saturated sodium bicarbonate solution.
-
Extract, dry, and concentrate the organic layer as described in the Markovnikov protocol.
-
Purify the product as required.
-
Section 2: Nucleophilic Substitution Reactions
FAQ 2: I am trying to perform a substitution reaction on this compound, but I'm getting a mixture of two isomeric products. Why is this happening?
Answer:
This is a common outcome for nucleophilic substitution on allylic halides.[1][2] this compound can react via two main pathways, SN1 and SN2, which can both lead to rearranged products (often called SN1' and SN2').
The formation of a mixture is due to the nature of the allylic system.
-
Under SN1 conditions: The leaving group departs to form an allylic carbocation. This carbocation is resonance-stabilized, meaning the positive charge is delocalized over two carbons (C1 and C3). The nucleophile can then attack at either of these electrophilic sites, leading to a mixture of products.[1][2][3]
-
Under SN2 conditions: A strong nucleophile attacks the substrate in a single step. The primary pathway is direct attack at the carbon bearing the bromine (C3), an SN2 reaction. However, attack can also occur at the terminal carbon of the double bond (C1), with simultaneous rearrangement of the double bond and expulsion of the bromide ion. This is known as an SN2' reaction.
Troubleshooting Guide: Nucleophilic Substitution
| Issue / Observation | Probable Cause | Recommended Solution |
| High proportion of rearranged product (SN1' or SN2'). | For SN1, this is expected. For SN2, a bulky nucleophile or steric hindrance around the C3 carbon may favor the SN2' pathway. Certain metals (e.g., copper salts) can also promote rearrangement. | To favor direct SN2 substitution, use a less hindered, strong nucleophile (e.g., NaN₃, NaCN). Use a polar aprotic solvent like DMF or DMSO which favors the SN2 mechanism.[4][5] Keep the temperature low. |
| Reaction is very slow or does not proceed. | The nucleophile may be too weak, or the solvent may be inappropriate. For an SN1 reaction, the solvent may not be polar enough to stabilize the carbocation intermediate. | For an SN2 reaction, ensure you are using a strong nucleophile and a polar aprotic solvent. For an SN1 reaction, use a polar protic solvent (water, ethanol, etc.) and consider gentle heating. |
| Elimination (E2) products are observed. | The nucleophile is also a strong base (e.g., alkoxides like t-BuOK), and the reaction is run at a higher temperature. | Use a nucleophile that is a weak base (e.g., Br⁻, I⁻, CN⁻, N₃⁻). Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
Experimental Protocol 3: Favoring SN2 Substitution (Example with NaN₃)
Objective: To synthesize 3-azido-2-methylbut-1-ene with minimal rearrangement.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Sodium azide (B81097) (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF) as solvent.
-
Round-bottom flask with a magnetic stirrer and nitrogen atmosphere.
-
-
Procedure:
-
Combine this compound and sodium azide in DMF.
-
Stir the mixture at room temperature (or slightly elevated, e.g., 40 °C, if necessary).
-
Monitor the reaction by TLC. The SN2 reaction should be favored under these conditions (strong nucleophile, polar aprotic solvent).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer several times with water to remove DMF, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Note: organic azides can be explosive).
-
Purify by column chromatography.
-
Product Ratio Comparison (Illustrative Data)
The following table provides illustrative data on how conditions affect the product ratio in nucleophilic substitution reactions. Actual ratios may vary.
| Nucleophile | Solvent | Temperature (°C) | Approx. Ratio (Direct : Rearranged) | Predominant Mechanism |
| H₂O | H₂O / Acetone | 25 | 40 : 60 | SN1 / SN1' |
| CH₃OH | CH₃OH | 25 | 50 : 50 | SN1 / SN1' |
| NaCN | DMSO | 25 | > 90 : < 10 | SN2 >> SN2' |
| NaN₃ | DMF | 40 | > 85 : < 15 | SN2 >> SN2' |
| LiCl | Acetone | 50 | ~ 80 : 20 | SN2 / SN2' |
Disclaimer: This guide is intended for informational purposes for research professionals. All experiments should be conducted with appropriate safety precautions and after consulting primary literature.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The allylic bromide below gives two SN1 products. Justify the for... | Study Prep in Pearson+ [pearson.com]
- 4. Khan Academy [khanacademy.org]
- 5. When Is the Mechanism SN1 or SN2? - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing N-Bromosuccinimide (NBS) Synthesis
Welcome to our dedicated support center for optimizing reactions involving N-bromosuccinimide (NBS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during NBS reactions, offering potential causes and solutions.
Issue 1: Low or No Product Yield
-
Question: My NBS bromination reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in NBS brominations can stem from several factors related to the reagent quality, reaction setup, and initiation.
-
Inactive NBS: NBS can decompose over time, appearing off-white or brown due to the formation of bromine.[1][2] It is crucial to use freshly recrystallized, pure white NBS for optimal results.[1][2]
-
Insufficient Initiation: Radical reactions with NBS require proper initiation. This can be achieved using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using photochemical irradiation (e.g., a sunlamp).[1][3] Ensure the initiator is active and used in the correct amount.
-
Presence of Water: Anhydrous conditions are critical for many NBS reactions, particularly allylic and benzylic brominations.[1][3] Water can hydrolyze NBS and the desired product.[1][3] Use anhydrous solvents and consider adding a drying agent like barium carbonate to maintain acid-free and anhydrous conditions.[1][2]
-
Incorrect Solvent: The choice of solvent is crucial. Carbon tetrachloride (CCl₄) is a traditional solvent for radical brominations with NBS due to its inertness.[3][4] However, due to safety and environmental concerns, other solvents like acetonitrile (B52724) may be used.[4] Some solvents, like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and N,N-dimethylformamide (DMF), have shown hazardous incompatibilities with NBS.[5][6][7][8]
-
Issue 2: Formation of Multiple Products and Side Reactions
-
Question: My reaction is producing a mixture of products, including dibrominated compounds and other impurities. How can I improve the selectivity?
-
Answer: The formation of multiple products is a common challenge. Key factors influencing selectivity include the quality of NBS, reaction temperature, and stoichiometry.
-
Side Reactions: Common side reactions include the formation of α-bromoketones and dibromo compounds.[1][2] Using freshly recrystallized NBS can help minimize these unwanted products.[1][2]
-
Temperature Control: Reaction temperature can significantly impact regioselectivity. For some reactions, lower temperatures can enhance selectivity towards a specific isomer.[9] For example, in the bromination of certain aromatic compounds, conducting the reaction at low temperatures can lead to higher yields of a single isomer.[9]
-
Stoichiometry: Carefully controlling the stoichiometry of NBS is important to avoid over-bromination. Using a slight excess of the substrate relative to NBS can sometimes help minimize the formation of di- and poly-brominated products.
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to remove the succinimide (B58015) byproduct and unreacted NBS from my reaction mixture. What are the recommended purification methods?
-
Answer: The primary impurities after an NBS reaction are typically unreacted NBS and the succinimide byproduct.[10] Several methods can be employed for their removal.
-
Aqueous Workup: Succinimide is water-soluble.[11] Washing the reaction mixture with water is a common first step.[11] For products soluble in an organic solvent immiscible with water, an aqueous workup is effective.[10] Using a saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (B78521) (NaOH) solution can increase the solubility of succinimide in the aqueous layer by deprotonating it.[10] A final wash with brine can help remove residual water.[10]
-
Quenching Excess NBS: If excess NBS is present, it can be quenched by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the yellow color of bromine disappears.[10]
-
Filtration/Precipitation: In some cases, particularly when using solvents like chloroform, the succinimide byproduct may precipitate and can be removed by simple filtration.[11]
-
Recrystallization: This is a powerful technique for purifying solid products and can yield highly pure materials.[12] The choice of solvent is critical; the product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12]
-
Column Chromatography: This is a versatile method for purifying both solid and oily products and is effective for separating mixtures with multiple components.[12] If the product is sensitive to the acidic nature of silica (B1680970) gel, the silica can be neutralized by pre-treating it with a solution of triethylamine (B128534) in the eluent.[12]
-
Frequently Asked Questions (FAQs)
Q1: How should I store and handle N-bromosuccinimide? A1: NBS should be stored in a refrigerator as it can decompose over time, giving off bromine.[1][2] Pure NBS is a white solid, but it often appears off-white or brown due to the presence of bromine.[1][2][13] Although easier and safer to handle than liquid bromine, precautions should be taken to avoid inhalation of the powder.[1][14] Reactions involving NBS are often exothermic, so care should be taken when scaling up.[1][15]
Q2: How can I purify NBS before use? A2: Impure, yellowish NBS can give unreliable results.[2] It can be purified by recrystallization from preheated water (e.g., 10 g of NBS in 100 mL of water at 90-95 °C).[2][16] The pure white crystals can then be collected by filtration.[2][16]
Q3: What is the mechanism of allylic bromination with NBS? A3: Allylic bromination with NBS proceeds via a radical chain reaction, often referred to as the Wohl-Ziegler reaction.[1][17] The key role of NBS is to provide a low, constant concentration of bromine (Br₂).[18][19] The reaction is initiated by light or a radical initiator, which causes the homolytic cleavage of the Br-Br bond.[20][21] A bromine radical then abstracts an allylic hydrogen to form a resonance-stabilized allylic radical.[18][19] This radical then reacts with Br₂ to form the allylic bromide product and another bromine radical, which continues the chain reaction.[18][19]
Q4: Can NBS be used for reactions other than allylic bromination? A4: Yes, NBS is a versatile reagent used in various organic transformations.[1][13] These include:
-
Electrophilic addition to alkenes: In aqueous solvents, NBS reacts with alkenes to form bromohydrins.[2][17]
-
Bromination of carbonyl derivatives: NBS can α-brominate carbonyl compounds through either a radical pathway or acid catalysis.[1][2]
-
Bromination of aromatic compounds: Electron-rich aromatic systems like phenols and anilines can be brominated using NBS.[1][2]
-
Hofmann rearrangement: In the presence of a strong base, NBS reacts with primary amides to yield carbamates.[1]
-
Oxidation of alcohols: Although less common, NBS can selectively oxidize secondary alcohols.[1]
Data Presentation
Table 1: Common Solvents and Initiators for NBS Reactions
| Application | Substrate Type | Recommended Solvents | Radical Initiator | Reference |
| Allylic/Benzylic Bromination | Alkenes, Alkylaromatics | CCl₄ (anhydrous), Acetonitrile | AIBN, Benzoyl Peroxide, Light (hν) | [1][3][4] |
| Bromohydrin Formation | Alkenes | 50% aq. DMSO, DME, THF, t-BuOH | None (Electrophilic) | [2] |
| Aromatic Bromination | Phenols, Anilines | DMF (for para-selectivity) | None (Electrophilic) | [1][2] |
| α-Bromination of Carbonyls | Ketones, Esters, etc. | CCl₄ (Radical), Acid Catalyst | AIBN (Radical), H⁺ (Acidic) | [1] |
Table 2: Troubleshooting Summary for Low Yield in NBS Reactions
| Potential Cause | Troubleshooting Steps | Key Considerations | Reference |
| Decomposed NBS | Recrystallize NBS from hot water. | Use pure white, crystalline NBS. | [2][22] |
| Insufficient Initiation | Add AIBN or benzoyl peroxide; use a UV or sunlamp. | Ensure initiator is fresh and active. | [1][3] |
| Presence of Moisture | Use anhydrous solvents; add BaCO₃. | Water hydrolyzes both NBS and the product. | [1][2] |
| Incorrect Solvent | Use an inert solvent like CCl₄ or acetonitrile. | Avoid solvents known to be incompatible with NBS (e.g., DMF, 2-MeTHF). | [3][4][5] |
Experimental Protocols
Protocol 1: General Procedure for Allylic Bromination (Wohl-Ziegler Reaction)
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the alkene substrate, freshly recrystallized NBS (1.05 equivalents), and anhydrous carbon tetrachloride (CCl₄).
-
Initiation: Add a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide. Alternatively, position a light source (e.g., a 100W incandescent bulb) near the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats to the surface.[23]
-
Workup: After the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature. Filter the mixture to remove the succinimide.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and then brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Visualizations
Caption: General workflow for an NBS bromination experiment.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 14. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
- 15. N-BROMOSUCCINAMIDE FOR M.PHARM, MSC | PPTX [slideshare.net]
- 16. youtube.com [youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. nbinno.com [nbinno.com]
- 20. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 21. orgosolver.com [orgosolver.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
Stability and decomposition of 3-Bromo-2-methylbut-1-ene under storage
This technical support guide provides essential information regarding the stability and decomposition of 3-Bromo-2-methylbut-1-ene. Please review the following frequently asked questions and troubleshooting guides to ensure the proper storage, handling, and use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] For long-term stability, refrigeration at approximately 4°C is recommended.[1] The compound is also light-sensitive, so it should be stored in a tightly sealed, light-resistant container.[1][2] For extended storage, blanketing the compound with an inert atmosphere such as argon or nitrogen is advisable to prevent degradation.[3]
Q2: What are the known decomposition products of this compound?
A2: Under thermal decomposition or in the event of a fire, this compound can break down into hazardous products. These include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[1]
Q3: What materials are incompatible with this compound?
A3: this compound should not be stored or handled with strong oxidizing agents, strong acids, or strong bases, as these can initiate vigorous and potentially hazardous reactions.[2]
Q4: Is this compound stable at room temperature?
A4: The compound is generally stable at room temperature when stored in a tightly closed container under normal conditions.[1] However, prolonged exposure to ambient conditions, especially light and air, can lead to degradation. For this reason, refrigeration is recommended for storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (e.g., turning yellow) | Exposure to light or air, leading to decomposition. | Store the compound in an amber or opaque, tightly sealed container. For long-term storage, purge the container with an inert gas like argon or nitrogen. |
| Unexpected reaction outcomes or low yield | Degradation of the starting material due to improper storage. Possible isomerization to a more stable allylic bromide. | Verify the purity of the compound using techniques like NMR or GC-MS before use. Ensure the compound has been stored under the recommended conditions (refrigerated, protected from light). |
| Formation of precipitates or solids in the liquid | Polymerization or reaction with contaminants. | Filter the compound before use. Ensure all glassware is clean and dry. Handle the compound under an inert atmosphere if possible. |
| Inconsistent analytical results (e.g., NMR, GC-MS) | Presence of isomers or decomposition products. | Re-purify the compound if necessary. Compare analytical data with a fresh or properly stored reference standard. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Instrument Setup:
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Analyze the resulting chromatogram to identify the main peak corresponding to this compound and any impurity peaks. The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of the compound.
Protocol 2: Monitoring Decomposition via ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum of the freshly prepared sample.
-
Monitoring: Store the NMR tube under the conditions being tested (e.g., room temperature, exposed to light) and acquire subsequent spectra at regular intervals (e.g., every 24 hours).
-
Data Analysis: Compare the spectra over time. Look for the appearance of new signals or changes in the integration of existing signals that would indicate decomposition or isomerization.
Visualizations
Caption: Potential decomposition and isomerization pathway of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Purification of 3-Bromo-2-methylbut-1-ene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of isomeric impurities from 3-Bromo-2-methylbut-1-ene.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in a synthesis of this compound?
A1: The most common isomeric impurity is 1-Bromo-3-methylbut-2-ene. This arises from the rearrangement of the allylic carbocation intermediate during synthesis, especially in reactions involving the addition of HBr to isoprene (B109036) or the reaction of 2-methyl-3-en-2-ol with HBr.[1] Both this compound and 1-Bromo-3-methylbut-2-ene are allylic bromides and often form as a mixture.
Q2: Why is it important to remove these isomeric impurities?
A2: Isomeric impurities can have different reactivity and lead to undesired side products in subsequent reactions. For applications in drug development and the synthesis of fine chemicals, high purity of starting materials is crucial to ensure the desired reaction outcome, yield, and safety profile of the final product.[1]
Q3: What are the recommended methods for separating this compound from its isomers?
A3: The two primary methods for separating these isomers are fractional distillation and flash column chromatography. The choice of method depends on the scale of the purification, the percentage of impurity, and the available equipment.
Q4: Can I use crystallization to purify this compound?
A4: While crystallization is a powerful purification technique for solid compounds, this compound is a liquid at room temperature, making crystallization not a feasible primary purification method.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor separation of isomers | The boiling points of the isomers are very close. | - Use a longer distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Perform the distillation under reduced pressure (vacuum) to lower the boiling points and potentially increase the boiling point difference.- Control the heating rate very carefully to maintain a slow and steady distillation. |
| Product decomposition | This compound may be thermally unstable, especially at higher temperatures. | - Use vacuum distillation to lower the boiling point.- Avoid excessive heating. Use a heating mantle with a stirrer for even heat distribution.- Consider adding a radical inhibitor, such as a small amount of hydroquinone, to the distillation flask. |
| Low recovery of product | - Product loss due to multiple transfers.- Inefficient condensation. | - Ensure all glassware is properly connected and sealed.- Use an efficient condenser with a good flow of cold water.- Rinse glassware with a small amount of a volatile solvent to recover any residual product. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Co-elution of isomers (poor separation) | The polarity of the eluent is too high or too low. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a difference in Rf values between the two isomers of at least 0.1.- A common starting point for non-polar compounds is a mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether.[2] Try a very low percentage of the polar solvent (e.g., 1-5%).- Use a longer chromatography column for better separation. |
| Product streaking on the column | - The sample was overloaded.- The compound is not stable on silica (B1680970) gel. | - Do not load too much crude product onto the column. As a rule of thumb, the amount of crude product should be about 1-5% of the weight of the silica gel.- If instability is suspected, you can use deactivated silica gel (by adding a small percentage of water or triethylamine (B128534) to the eluent) or switch to a different stationary phase like alumina. |
| Low recovery of product | - The product is strongly adsorbed to the silica gel.- The product is volatile and evaporated during solvent removal. | - After collecting the fractions containing your product, you can try flushing the column with a more polar solvent to recover any strongly adsorbed material.- Use a rotary evaporator at a low temperature and moderate vacuum to remove the solvent from the collected fractions. |
Data Presentation
Physical Properties of this compound and its Isomer
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | CH₂(C(CH₃))CH(Br)CH₃ | 149.03[3][4][5] | Not explicitly found, estimated to be close to its isomer. |
| 1-Bromo-3-methylbut-2-ene | (CH₃)₂C=CHCH₂Br | 149.03[6] | 129-133 (at 760 mmHg)[6], 82-83 (at 150 mmHg)[7][8] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for larger quantities of crude product where the isomeric impurity is present in a significant amount.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with magnetic stirrer
-
Vacuum pump and manometer (optional, for vacuum distillation)
-
Boiling chips
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Distillation:
-
Begin heating the flask gently.
-
Carefully observe the temperature at the distillation head.
-
Collect any initial low-boiling fractions in a separate flask.
-
Slowly increase the heating to allow the desired product to distill. The vapor temperature should remain constant during the collection of a pure fraction.
-
Collect the fraction corresponding to the boiling point of this compound. Since the boiling points are expected to be close, a slow distillation rate is crucial.
-
Change receiving flasks when the temperature begins to rise again, indicating the distillation of the higher-boiling isomer.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for smaller-scale purification and for removing impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: First, determine the optimal eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in different solvent systems (e.g., 100% hexanes, 1% ethyl acetate in hexanes, 2% ethyl acetate in hexanes). The ideal system will show good separation between the spots of the desired product and the impurities, with the desired product having an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Add the eluent to the column and apply gentle air pressure to begin eluting the compounds.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting the collected fractions on TLC plates.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound by flash column chromatography.
References
- 1. This compound|CAS 51872-48-1|Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C5H9Br | CID 18356780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-bromo-2-methyl-1-butene [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-Bromo-3-methyl-2-butene(870-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 1-bromo-3-methylbut-2-ene | Pharmaceutical Intermediate | 870-63-3 - PHMO [phmo.com]
- 8. chemicalpoint.eu [chemicalpoint.eu]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Reactions of 3-Bromo-2-methylbut-1-ene
Welcome to the Technical Support Center for palladium-catalyzed reactions. This resource is tailored for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in reactions involving 3-Bromo-2-methylbut-1-ene. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides designed to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with this compound is resulting in a low yield. What are the most common initial factors to investigate?
A1: Low yields in palladium-catalyzed reactions with sterically hindered and potentially sensitive substrates like this compound can often be attributed to a few key factors. First, ensure the integrity of your catalyst and reagents. The active Pd(0) species is susceptible to oxidation, so proper degassing of solvents and reaction vessels is critical. The quality of your coupling partner (e.g., boronic acid, organostannane) is also paramount. Beyond that, the choice of ligand, base, and solvent system plays a crucial role in the reaction's success.
Q2: How does the choice of phosphine (B1218219) ligand impact the reaction yield?
A2: The phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. For a sterically hindered substrate like this compound, bulky and electron-rich ligands are often required to promote efficient oxidative addition. These ligands can also influence the stability of the catalytic species and prevent the formation of inactive palladium black.
Q3: What role does the base play in these reactions, and how do I select the appropriate one?
A3: The base is essential for the transmetalation step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its strength and solubility can significantly affect the reaction rate and yield. The choice of base is often dependent on the specific coupling partners and the solvent system. A screening of different bases is often a necessary part of optimizing your reaction.
Q4: Can the solvent system be a cause of low yields?
A4: Absolutely. The solvent must solubilize all reaction components to ensure an efficient reaction. Furthermore, the polarity of the solvent can influence the stability of intermediates in the catalytic cycle. For many palladium-catalyzed reactions, a mixture of an organic solvent (like dioxane or THF) with water is used, especially when inorganic bases are employed.
Troubleshooting Guide for Low Yields
If you are experiencing low yields, this guide provides a systematic approach to troubleshooting your palladium-catalyzed reaction with this compound.
Problem 1: Little to No Product Formation
This is a common issue that often points to a problem with the catalyst's activity or fundamental reaction conditions.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low or no product formation.
Detailed Steps:
-
Evaluate the Catalyst System:
-
Catalyst Activity: Ensure your palladium precursor and ligand are from a reliable source and have been stored correctly. Consider using a fresh batch. The active Pd(0) species is sensitive to air and moisture.
-
Ligand Selection: For sterically hindered allylic bromides, bulky, electron-donating phosphine ligands are often beneficial. Consider screening ligands such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).
-
-
Verify Reagent and Solvent Quality:
-
Substrate Purity: Confirm the purity of your this compound and the coupling partner. Impurities can poison the catalyst.
-
Solvent Degassing: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles. Oxygen can deactivate the Pd(0) catalyst.
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at lower temperatures, a gradual increase may be beneficial. Many cross-coupling reactions are run at elevated temperatures (e.g., 80-110 °C).
-
Reaction Time: Monitor the reaction's progress by TLC or LC-MS. Some reactions may require longer times to reach completion.
-
Problem 2: Formation of Side Products
The presence of significant side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
Common Side Reactions:
-
Homocoupling: Dimerization of the coupling partners. This is often promoted by the presence of oxygen.
-
Protodeboronation (in Suzuki reactions): The boronic acid is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents and appropriate bases.
-
Isomerization: The double bond in the allylic system may migrate.
Strategies to Minimize Side Reactions:
-
Thorough Degassing: To prevent homocoupling, ensure the reaction mixture and solvents are rigorously deoxygenated.
-
Choice of Base and Solvent: In Suzuki reactions, the combination of a less nucleophilic base and an appropriate solvent can reduce protodeboronation.
-
Ligand Effects: The steric and electronic properties of the ligand can influence the selectivity of the reaction and minimize side product formation.
Data Presentation: Impact of Reaction Parameters
The following tables summarize the effects of different ligands, bases, and solvents on the yield of representative palladium-catalyzed cross-coupling reactions. While specific data for this compound is limited in the literature, these tables provide a general guide for optimization.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O | 90 | 85 |
| 2 | Cs₂CO₃ | THF | 80 | 88 |
| 3 | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| 4 | NaOH | MeOH/H₂O | Reflux | 96 |
Data is generalized from typical Suzuki-Miyaura reactions and should be used as a starting point for optimization.
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | K₃PO₄ | 100 | 82 |
| 2 | THF | Cs₂CO₃ | 80 | 88 |
| 3 | Dioxane/H₂O (4:1) | K₃PO₄ | 90 | 85 |
| 4 | DMF/H₂O (1:1) | K₂CO₃ | 100 | 90 |
Data is generalized from typical Suzuki-Miyaura reactions and should be used as a starting point for optimization.
Experimental Protocols
The following are generalized protocols for common palladium-catalyzed reactions that can be adapted for this compound. Note: These are starting points, and optimization of all parameters is likely necessary for this specific substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe, followed by the this compound.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or DMA)
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the alkene and this compound.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).[1]
-
Monitor the reaction by GC-MS or TLC.
-
After cooling, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Visualizations
Catalytic Cycle of a Suzuki-Miyaura Coupling Reaction
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Navigating the Reactivity of 3-Bromo-2-methylbut-1-ene: A Guide to Solvent Effects on Reaction Rates
For Researchers, Scientists, and Drug Development Professionals: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of solvent choice on the reaction rates of 3-Bromo-2-methylbut-1-ene. Understanding these effects is crucial for optimizing reaction conditions, maximizing product yields, and ensuring the desired reaction pathway—be it nucleophilic substitution (SN1/SN2) or elimination (E1/E2).
Troubleshooting Guides & FAQs
This section addresses common issues and questions encountered during experiments with this compound, with a focus on the role of the solvent.
FAQs on Reaction Pathway Selection
Q1: My reaction is yielding a mixture of substitution and elimination products. How can I favor the substitution product?
A1: To favor substitution over elimination, consider the following:
-
Nucleophile/Base Strength: Use a good nucleophile that is a weak base. For SN2 reactions, nucleophiles like halides (I⁻, Br⁻, Cl⁻), cyanide (CN⁻), or azide (B81097) (N₃⁻) are effective. For SN1 reactions, weak nucleophiles that are also the solvent (solvolysis), such as water, alcohols, or carboxylic acids, are used.
-
Solvent Choice: For SN2 reactions, polar aprotic solvents like acetone (B3395972), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are ideal.[1] These solvents solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive. For SN1 reactions, polar protic solvents like water, ethanol (B145695), or methanol (B129727) are preferred as they can stabilize the carbocation intermediate through hydrogen bonding.[1][2]
-
Temperature: Lower temperatures generally favor substitution reactions over elimination reactions.
Q2: I am trying to synthesize an alkene via an elimination reaction, but the yield is low. What conditions should I use to promote elimination?
A2: To favor elimination, especially the E2 pathway, which is often more synthetically useful, consider these factors:
-
Base Strength: Use a strong, non-nucleophilic base. Sterically hindered bases like potassium tert-butoxide (t-BuOK) are excellent for promoting E2 elimination while minimizing competing SN2 substitution.
-
Solvent Choice: While polar aprotic solvents are generally preferred for E2 reactions to enhance the base's strength, the choice can be nuanced. For instance, using the conjugate acid of the base as the solvent (e.g., sodium ethoxide in ethanol) is a common practice for E2 reactions.
-
Temperature: Higher temperatures favor elimination reactions.
Troubleshooting Unexpected Results
Q3: I expected a clean SN2 reaction, but the reaction is very slow in methanol. Why is this happening?
A3: Methanol is a polar protic solvent. In such solvents, the nucleophile can be "caged" by solvent molecules through hydrogen bonding, which significantly reduces its nucleophilicity and slows down the SN2 reaction rate.[3] For a faster SN2 reaction, switch to a polar aprotic solvent like acetone or DMF.
Q4: My SN1 reaction in an ethanol/water mixture is giving me two different substitution products. What is occurring?
A4: In a mixed solvent system like ethanol and water, both solvents can act as nucleophiles in an SN1 reaction. The carbocation intermediate formed from this compound can be attacked by either ethanol to form an ether or by water to form an alcohol. The ratio of these products will depend on the relative concentrations and nucleophilicity of the two solvents.
Q5: When I use potassium tert-butoxide in tert-butanol, I get a different major alkene product than when I use sodium ethoxide in ethanol. Can you explain this?
A5: This is a classic example of regioselectivity in E2 reactions being controlled by the steric bulk of the base.
-
Sodium ethoxide is a relatively small, strong base that will predominantly yield the more substituted, thermodynamically more stable alkene (Zaitsev's rule).
-
Potassium tert-butoxide is a bulky, strong base. Due to steric hindrance, it will preferentially abstract a proton from the less sterically hindered position, leading to the formation of the less substituted alkene (Hofmann product) as the major product.
Data Presentation: Solvent Effects on Reaction Rates
Table 1: Expected Relative Rates of SN1 Solvolysis for a Tertiary Alkyl Halide in Various Protic Solvents
| Solvent (Composition) | Dielectric Constant (ε) | Expected Relative Rate |
| Acetic Acid | 6 | 1 |
| Methanol | 33 | ~10⁴ |
| 80% Ethanol / 20% Water | ~67 | ~10⁵ |
| Water | 78 | >10⁵ |
Note: This table illustrates the general trend that the rate of SN1 reactions increases with the polarity and ionizing ability of the solvent.
Table 2: Expected Relative Rates of an SN2 Reaction in Various Solvents
| Solvent | Type | Dielectric Constant (ε) | Expected Relative Rate |
| Methanol | Polar Protic | 33 | 1 |
| Water | Polar Protic | 78 | ~10 |
| Acetone | Polar Aprotic | 21 | ~10³ |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | ~10⁶ |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | ~10⁶ |
Note: This table highlights the significant rate enhancement of SN2 reactions in polar aprotic solvents compared to polar protic solvents due to reduced solvation of the nucleophile.
Experimental Protocols
Protocol 1: General Procedure for Monitoring SN1 Solvolysis
This protocol describes a general method to compare the rates of solvolysis of this compound in different polar protic solvents.
Materials:
-
This compound
-
Ethanol
-
Methanol
-
Isopropanol
-
Water
-
Solvent mixtures (e.g., 80% ethanol/20% water)
-
Indicator solution (e.g., bromothymol blue)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Test tubes, pipettes, burette, stopwatch
Procedure:
-
Prepare a series of test tubes, each containing 5 mL of a different solvent or solvent mixture to be tested.
-
Add 2-3 drops of the indicator to each test tube.
-
If the solution is acidic, add a drop of dilute NaOH solution to make it neutral or slightly basic (the indicator should be in its basic color).
-
To one of the test tubes, add 3-4 drops of this compound and start the stopwatch simultaneously.
-
Mix the solution quickly.
-
The solvolysis reaction will produce HBr, which will turn the indicator to its acidic color.
-
Record the time it takes for the color change to occur.
-
Repeat the experiment for each solvent or solvent mixture.
-
The inverse of the time taken for the color change is proportional to the initial rate of reaction.
Protocol 2: General Procedure for an E2 Reaction with Sodium Ethoxide in Ethanol
This protocol outlines a typical procedure for the elimination reaction of this compound to form the Zaitsev product.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Extraction funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a stir bar and a reflux condenser, dissolve a calculated amount of sodium ethoxide in anhydrous ethanol.
-
Add this compound to the flask.
-
Heat the reaction mixture to reflux with stirring for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over a drying agent.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting alkene product by distillation.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the logical relationships in selecting a reaction pathway and a general experimental workflow.
References
Technical Support Center: Temperature Control for Selective 3-Bromo-2-methylbut-1-ene Transformations
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the temperature-controlled transformations of 3-bromo-2-methylbut-1-ene.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary products I can expect from reactions with this compound?
A1: this compound is an allylic halide and can undergo several transformations. The main reaction pathways are nucleophilic substitution (SN1) and elimination (E1/E2). Due to resonance stabilization of the intermediate carbocation, you can expect a mixture of products: the direct substitution product (3-substituted-2-methylbut-1-ene) and a rearranged, more stable substitution product (1-substituted-3-methylbut-2-ene). Elimination reactions typically yield isoprene (B109036) (2-methyl-1,3-butadiene).
Q2: How does temperature affect the product ratio in substitution reactions?
A2: Temperature is a critical factor for controlling the product ratio between the kinetic and thermodynamic products.
-
Low Temperatures (e.g., < 0 °C): Favor the kinetic product, which is formed fastest. In this case, it is the direct 1,2-addition product resulting from the nucleophilic attack at the secondary carbocation.[1][2]
-
High Temperatures (e.g., > 40 °C): Favor the more stable thermodynamic product.[3][4] The increased energy allows the reaction to be reversible, leading to the formation of the more stable rearranged 1,4-addition product, which has a more substituted double bond.[1][5]
Q3: When should I choose SN1/E1 over SN2/E2 conditions?
A3: The choice depends on the substrate and the desired outcome.
-
SN1/E1: These reactions proceed through a carbocation intermediate and are favored by weak nucleophiles/weak bases (e.g., water, alcohols) and polar protic solvents.[6][7] Temperature is used to control the ratio of substitution (SN1) to elimination (E1), with higher temperatures favoring E1.[6][8]
-
SN2/E2: These reactions are favored by strong, unhindered nucleophiles (for SN2) or strong, bulky bases (for E2), and polar aprotic solvents. For a tertiary halide like this, SN2 is not feasible due to steric hindrance, so using a strong base will strongly favor the E2 mechanism.
Q4: What is the difference between the kinetic and thermodynamic product in this system?
A4:
-
Kinetic Product: This is the product that forms the fastest because it has a lower activation energy.[5] For this compound, this is typically the product of direct nucleophilic attack, 3-substituted-2-methylbut-1-ene.
-
Thermodynamic Product: This is the most stable product. It may form more slowly due to a higher activation energy but is favored at higher temperatures when the reaction can equilibrate.[3][5] For this system, the rearranged product, 1-substituted-3-methylbut-2-ene, is the thermodynamic product because it has a more substituted (and thus more stable) double bond.
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product. | 1. Incorrect temperature control. 2. Deactivated reagents or catalyst. 3. Insufficient reaction time. 4. Presence of moisture or other inhibitors. | 1. Calibrate your thermometer and ensure consistent heating/cooling. 2. Use fresh, high-purity reagents and solvents. 3. Monitor the reaction by TLC or GC to determine the optimal reaction time. 4. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen, Argon) if reagents are sensitive. |
| An unexpected mixture of substitution and elimination products. | The reaction is likely running at a temperature that allows both SN1 and E1 pathways to compete.[6] | To favor substitution (SN1) , run the reaction at a lower temperature. To favor elimination (E1) , increase the reaction temperature.[8][9] |
| The major product is the kinetic (1,2-addition) product, but the thermodynamic (1,4-addition) product was desired. | The reaction temperature was too low, preventing the system from reaching thermodynamic equilibrium.[1][2] | Increase the reaction temperature and/or reaction time to allow the initial kinetic product to revert to the carbocation intermediate and then form the more stable thermodynamic product. |
| The major product is the rearranged thermodynamic product, but the kinetic product was desired. | The reaction temperature was too high. | Run the reaction at a significantly lower temperature (e.g., 0 °C or below) and stop the reaction as soon as the starting material is consumed to prevent equilibration to the thermodynamic product.[1] |
| High yield of isoprene (elimination product) when substitution was intended. | 1. The nucleophile used is also a strong base. 2. The reaction temperature is too high. | 1. Use a weaker, non-nucleophilic base if only rearrangement is desired, or a good nucleophile that is a weak base for substitution (e.g., halide ions, water). 2. Reduce the reaction temperature. Elimination reactions have a higher activation energy and are more favored by heat than substitution reactions.[8] |
Section 3: Data Presentation
Table 1: Temperature Effects on Product Distribution in Solvolysis (Weak Nucleophile/Base)
| Temperature | Dominant Control | Major Product (SN1) | Minor Product (SN1) | Elimination Product (E1) |
| -10 °C to 0 °C | Kinetic | 3-Substituted-2-methylbut-1-ene | 1-Substituted-3-methylbut-2-ene | Low |
| 25 °C (Room Temp) | Mixed | Significant amounts of both isomers | Significant amounts of both isomers | Moderate |
| > 50 °C (Heated) | Thermodynamic | 1-Substituted-3-methylbut-2-ene | 3-Substituted-2-methylbut-1-ene | High |
Table 2: Influence of Base Strength and Temperature on Elimination
| Base | Temperature | Dominant Mechanism | Major Product | Notes |
| H₂O / EtOH (Weak) | High | E1 | Isoprene (2-methyl-1,3-butadiene) | SN1 products are significant byproducts. |
| Potassium tert-butoxide (Strong, Bulky) | Room Temp to Reflux | E2 | Isoprene (2-methyl-1,3-butadiene) | E2 is highly favored; minimal substitution products. |
Section 4: Visualizing Pathways and Workflows
The transformations of this compound are governed by the stability of the intermediate allylic carbocation, which exists as a resonance hybrid.
Caption: Kinetic vs. Thermodynamic pathways for nucleophilic substitution.
A systematic approach is crucial for achieving the desired selective transformation. The following workflow outlines the key decision-making steps.
Caption: Experimental workflow for selective transformations.
Section 5: Key Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-3-methylbut-2-ene (Thermodynamic Control)
This protocol favors the rearranged, thermodynamically more stable product via an allylic rearrangement. While this compound is the starting material, this protocol describes its isomerization. If starting from the alcohol precursor, higher temperatures during bromination with HBr would favor this product.[10]
-
Objective: To isomerize this compound to the more stable 1-bromo-3-methylbut-2-ene.
-
Reagents: this compound, a non-nucleophilic solvent (e.g., hexane).
-
Procedure: a. Dissolve this compound (1 eq) in hexane. b. Heat the solution to reflux (approx. 60-70 °C) for several hours. The presence of a catalytic amount of a weak Lewis acid can sometimes facilitate the equilibrium. c. Monitor the reaction progress by GC analysis to observe the ratio of the two isomers. d. Once equilibrium is reached (ratio is stable), cool the reaction mixture to room temperature. e. Remove the solvent under reduced pressure to obtain the product mixture, which will be enriched in the thermodynamic isomer. f. Purify via fractional distillation if necessary.
Protocol 2: Synthesis of Isoprene (2-methyl-1,3-butadiene) via E2 Elimination
This protocol is designed to maximize the yield of the elimination product.
-
Objective: To dehydrobrominate this compound to isoprene.
-
Reagents: this compound, Potassium tert-butoxide (t-BuOK) (1.5 eq), anhydrous Tetrahydrofuran (THF).
-
Procedure: a. To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add t-BuOK and anhydrous THF. b. Cool the slurry to 0 °C in an ice bath. c. Add a solution of this compound in anhydrous THF dropwise to the stirred slurry over 30 minutes. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. e. Monitor the reaction by TLC or GC analysis for the disappearance of the starting material. f. Quench the reaction by carefully adding water. g. Due to the high volatility of isoprene (boiling point 34 °C), it is best to directly distill the product from the reaction mixture using a short-path distillation apparatus into a cold receiver (-78 °C). h. The collected distillate can be further dried over a mild drying agent like anhydrous CaCl₂.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.com [brainly.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Reactivity comparison of 3-Bromo-2-methylbut-1-ene vs. 1-Bromo-3-methylbut-2-ene
A Comparative Guide to the Reactivity of Allylic Bromide Isomers
For Immediate Publication
This guide provides a detailed comparison of the chemical reactivity of two isomeric allylic bromides: 3-Bromo-2-methylbut-1-ene and 1-Bromo-3-methylbut-2-ene. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into how structural differences influence reaction pathways and rates.
The two molecules, while sharing the same molecular formula (C₅H₉Br), exhibit distinct reactivity profiles, particularly in nucleophilic substitution reactions. This compound is a secondary allylic halide, whereas 1-Bromo-3-methylbut-2-ene is a primary allylic halide. This fundamental structural difference is the primary determinant of their chemical behavior.
Unimolecular Reactions (Sₙ1 and E1)
In unimolecular substitution (Sₙ1) and elimination (E1) reactions, the rate-determining step is the formation of a carbocation intermediate. The more stable the carbocation, the faster the reaction proceeds.[1] Both this compound and 1-Bromo-3-methylbut-2-ene ionize to form the same resonance-stabilized allylic carbocation.
The secondary halide, this compound, forms a secondary allylic carbocation which is in resonance with a more stable tertiary allylic carbocation. Similarly, the primary halide, 1-Bromo-3-methylbut-2-ene, forms a primary allylic carbocation that is also in resonance with the same tertiary allylic carbocation. Because both substrates proceed through a common, stabilized intermediate, their reaction rates in Sₙ1 and E1 reactions are expected to be nearly identical.[2]
References
A Comparative Guide to Brominating Agents for Allylic C-H Bonds
For researchers, scientists, and drug development professionals, the selective bromination of allylic C-H bonds is a critical transformation in organic synthesis, providing a versatile handle for further functionalization. The choice of brominating agent is paramount to achieving high yields and the desired regioselectivity. This guide provides an objective comparison of the most common reagents used for this purpose, N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), with supporting data and detailed experimental protocols.
Introduction to Allylic Bromination
Allylic bromination is a substitution reaction where a bromine atom replaces a hydrogen atom on a carbon adjacent to a double bond. This reaction typically proceeds via a free-radical chain mechanism, known as the Wohl-Ziegler reaction.[1][2] The key to successful allylic bromination is the selective cleavage of the allylic C-H bond, which is weaker than vinylic or aliphatic C-H bonds due to the resonance stabilization of the resulting allylic radical.[3][4]
A crucial aspect of this reaction is to maintain a low concentration of molecular bromine (Br₂) to prevent the competing electrophilic addition across the double bond.[1][4] This is the primary role of reagents like NBS and DBDMH.
Core Reagents: A Head-to-Head Comparison
The two most prominent reagents for allylic bromination are N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). While both operate under the principle of providing a slow, controlled release of bromine, they possess distinct characteristics that can influence the outcome and practicality of the reaction.
N-Bromosuccinimide (NBS) is the most well-established and widely used reagent for allylic bromination.[1] It is a white crystalline solid that is relatively easy to handle.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) , also known as dibromantin, has emerged as a viable alternative to NBS.[5] It is also a stable, crystalline solid and is often touted as being more economical due to its higher bromine content by mass and the fact that one molecule of DBDMH can deliver two bromine atoms.[5]
Performance Data: A Quantitative Look
The following tables summarize the performance of NBS and DBDMH in the allylic bromination of various substrates. It is important to note that a direct comparison under identical conditions in a single study is not always available in the literature. The data presented here is a compilation from various sources to provide a representative overview.
Table 1: General Comparison of NBS and DBDMH
| Feature | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Molecular Weight | 177.98 g/mol | 285.92 g/mol |
| Active Bromine Content | ~44.9% | ~55.9% |
| Form | White to off-white crystalline solid | White to pale yellow crystalline solid |
| Byproduct | Succinimide (B58015) | 5,5-Dimethylhydantoin (B190458) |
| Key Advantages | Well-established, extensive literature | Higher bromine content, more atom-economical, potentially lower cost[5] |
| Key Disadvantages | Lower atom economy compared to DBDMH | Less extensive literature for some specific applications |
Table 2: Allylic Bromination of Unsymmetrical Alkenes with NBS
The allylic bromination of unsymmetrical alkenes often leads to a mixture of regioisomers due to the formation of a resonance-stabilized allylic radical intermediate.[6]
| Substrate | Reagent | Product(s) | Product Ratio | Reference |
| 1-Hexene | NBS | 1-Bromo-2-hexene (E/Z) and 3-Bromo-1-hexene | 56% : 10% (plus other minor products) | [7] |
| 3-Hexene | NBS | 4-Bromo-2-hexene and 2-Bromo-3-hexene | 58% : 41% | [7] |
| 1-Octene | NBS | 3-Bromo-1-octene and 1-Bromo-2-octene | Mixture of regioisomers | [8] |
Note: The product ratios can be influenced by reaction conditions such as temperature, solvent, and the presence of radical initiators.
Reaction Mechanisms and Experimental Workflows
The allylic bromination with both NBS and DBDMH proceeds through a radical chain mechanism. The following diagrams illustrate the key steps involved.
General Mechanism of Allylic Bromination
Caption: General mechanism of free-radical allylic bromination.
Experimental Workflow
Caption: A typical experimental workflow for allylic bromination.
Detailed Experimental Protocols
The following are representative experimental protocols for the allylic bromination of cyclohexene (B86901).
Protocol 1: Allylic Bromination of Cyclohexene using NBS
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (1.0 equivalent) in CCl₄.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. Irradiation with a sunlamp or a standard light bulb can be used to initiate and sustain the reaction.[9]
-
Continue refluxing until all the solid NBS (which is denser than CCl₄) is consumed and the lighter succinimide byproduct floats on the surface. The reaction is typically complete within 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution to remove any remaining HBr and unreacted bromine.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-bromocyclohexene.
-
The product can be further purified by vacuum distillation.
Protocol 2: Allylic Bromination of an Alkene using DBDMH
Materials:
-
Alkene substrate
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Inert solvent (e.g., dichloromethane (B109758) or cyclohexane)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the alkene substrate (1.0 equivalent) in the chosen inert solvent.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (0.55 equivalents, as it contains two bromine atoms) and a catalytic amount of a radical initiator.
-
Heat the mixture to reflux. As with NBS, irradiation with a light source can be beneficial.
-
Monitor the progress of the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the 5,5-dimethylhydantoin byproduct.
-
Wash the filtrate with a saturated aqueous solution of Na₂S₂O₃ to quench any remaining bromine.[10]
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude allylic bromide.
-
Further purification can be achieved through column chromatography or distillation.
Safety and Handling Considerations
-
NBS and DBDMH: Both are irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Avoid inhalation of dust.
-
Carbon Tetrachloride: CCl₄ is a known carcinogen and is toxic. Its use should be avoided if possible, and alternative solvents like cyclohexane (B81311) or acetonitrile (B52724) should be considered.
-
Bromine: Although these reagents are designed to avoid the direct handling of liquid bromine, any residual Br₂ is corrosive and toxic.
Conclusion and Recommendations
Both N-Bromosuccinimide and 1,3-dibromo-5,5-dimethylhydantoin are effective reagents for the allylic bromination of C-H bonds.
-
NBS is the classic, well-documented choice, and a vast body of literature exists to guide its use with a wide variety of substrates.
-
DBDMH presents a more atom-economical and potentially more cost-effective alternative, making it an attractive option for large-scale syntheses.[5] Its reactivity is comparable to NBS for many applications.
The choice between these two reagents will ultimately depend on the specific substrate, the scale of the reaction, cost considerations, and the desired purity of the final product. For initial small-scale explorations and when following established literature procedures, NBS remains a reliable choice. For process development and larger-scale applications where cost and waste reduction are critical, DBDMH is a compelling alternative that warrants consideration. In all cases, careful optimization of reaction conditions is crucial to maximize the yield and selectivity of the desired allylic bromide.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. openriver.winona.edu [openriver.winona.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Methods for Validating the Structure of 3-Bromo-2-methylbut-1-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic methods for the structural validation of 3-Bromo-2-methylbut-1-ene and its derivatives. Understanding the precise structure of these compounds is paramount in the fields of organic synthesis and drug development, where structural isomers can exhibit vastly different chemical and biological properties. This document outlines the expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering a comparative analysis with its isomers, 1-Bromo-3-methyl-2-butene and 2-Bromo-3-methyl-2-butene. Detailed experimental protocols and a visual workflow are provided to aid in the practical application of these techniques.
Spectroscopic Data Comparison
The structural elucidation of this compound relies on the unique electronic and vibrational environments of its atoms, which are distinguishable from its isomers using various spectroscopic techniques. The following tables summarize the expected and experimental data for these compounds.
Table 1: ¹H NMR Spectral Data (Predicted for this compound and Experimental for Isomers in CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~5.2-5.4 | s | 1H | =CH₂ (geminal, one proton) |
| ~5.0-5.2 | s | 1H | =CH₂ (geminal, one proton) | |
| ~4.3-4.5 | q | 1H | -CH(Br)- | |
| ~1.8-2.0 | s | 3H | -C(CH₃)= | |
| ~1.1-1.3 | d | 3H | -CH(Br)CH₃ | |
| 1-Bromo-3-methyl-2-butene | 5.43 | t | 1H | =CH- |
| 4.01 | d | 2H | -CH₂Br | |
| 1.79 | s | 3H | =C(CH₃)₂ | |
| 1.74 | s | 3H | =C(CH₃)₂ | |
| 2-Bromo-3-methyl-2-butene | 2.35 | s | 3H | -C(Br)=C(CH₃)- |
| 1.84 | s | 6H | -C(CH₃)₂ |
Table 2: ¹³C NMR Spectral Data (Predicted for this compound and Experimental for Isomers in CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~145-150 | C =CH₂ |
| ~115-120 | =C H₂ | |
| ~60-65 | -C H(Br)- | |
| ~25-30 | -C (CH₃)= | |
| ~20-25 | -CH(Br)C H₃ | |
| 1-Bromo-3-methyl-2-butene | 141.9 | C (CH₃)₂ |
| 119.8 | =C H- | |
| 30.8 | -C H₂Br | |
| 25.8 | =C(C H₃)₂ | |
| 18.2 | =C(C H₃)₂ | |
| 2-Bromo-3-methyl-2-butene | 124.9 | -C (Br)= |
| 118.9 | =C (CH₃)₂ | |
| 26.9 | -C(Br)=C(C H₃)- | |
| 22.9 | -C(C H₃)₂ |
Table 3: Mass Spectrometry (MS) Data - Key Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragment Ions |
| This compound | 148/150 (due to ⁷⁹Br/⁸¹Br isotopes) | Likely 69 | [M-Br]⁺ (69), fragments from loss of methyl or ethyl groups. |
| 1-Bromo-3-methyl-2-butene | 148/150 | 69 | [M-Br]⁺ (69), [C₅H₉]⁺ (69) |
| 2-Bromo-3-methyl-2-butene | 148/150 | 69 | [M-Br]⁺ (69), [C₅H₉]⁺ (69) |
Table 4: Infrared (IR) Spectroscopy Data - Characteristic Absorptions (cm⁻¹)
| Compound | C=C Stretch | =C-H Stretch | C-H Bending (out-of-plane) | C-Br Stretch |
| This compound (Predicted) | ~1640-1650 | ~3080-3090 (vinylic) | ~910 and ~990 (gem-disubstituted) | ~550-650 |
| 1-Bromo-3-methyl-2-butene | ~1665-1675 | ~3020-3040 | ~835-845 (trisubstituted) | ~550-650 |
| 2-Bromo-3-methyl-2-butene | ~1660-1670 | None | None | ~550-650 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 300-500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Pulse width: Calibrated 90° pulse.
-
Spectral width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine the relative number of protons.
3. ¹³C NMR Spectroscopy:
-
Instrument: A 75-125 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Technique: Proton-decoupled (¹H-decoupled) to simplify the spectrum to single lines for each unique carbon.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
For high-resolution mass spectrometry (HRMS), further dilute the sample to a concentration of 1-10 µg/mL.
2. Data Acquisition (Electron Ionization - EI):
-
Instrument: A gas chromatograph-mass spectrometer (GC-MS) is ideal for volatile compounds like these derivatives.
-
GC Conditions:
-
Injector temperature: 250 °C.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven temperature program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Scan speed: 1-2 scans/second.
-
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). Use a liquid cell with a defined path length.
2. Data Acquisition (Fourier Transform Infrared - FTIR):
-
Instrument: An FTIR spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Procedure:
-
Acquire a background spectrum of the empty sample holder (or the salt plates with solvent).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of a this compound derivative using the spectroscopic methods described.
Caption: Workflow for structural validation.
A Mechanistic Showdown: Sₙ1' Versus Sₙ2' Pathways in Allylic Bromides
A deep dive into the competing Sₙ1' and Sₙ2' nucleophilic substitution reactions of allylic bromides reveals a delicate interplay of substrate structure, nucleophile strength, and solvent effects. This guide provides a comparative analysis of these pathways, supported by experimental data, to elucidate the factors governing product distribution and reaction kinetics for researchers, scientists, and drug development professionals.
Allylic bromides are versatile substrates in organic synthesis, capable of undergoing nucleophilic substitution through multiple pathways. Beyond the classical Sₙ1 and Sₙ2 mechanisms, the involvement of the adjacent double bond gives rise to the Sₙ1' and Sₙ2' pathways, which proceed with an allylic rearrangement. Understanding the mechanistic nuances and the factors that favor one pathway over the other is crucial for predicting and controlling reaction outcomes.
Mechanistic Overview
The Sₙ1' and Sₙ2' reactions are variants of the traditional Sₙ1 and Sₙ2 mechanisms, respectively, characterized by the nucleophilic attack occurring at the γ-carbon of the allylic system, leading to a shift of the double bond.
The Sₙ1' Pathway: This is a two-step mechanism initiated by the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. This intermediate can be attacked by a nucleophile at either the α-carbon (leading to the Sₙ1 product) or the γ-carbon (leading to the Sₙ1' product). The regioselectivity is often determined by the relative stability of the resulting alkenes and steric factors at the two electrophilic centers.
The Sₙ2' Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the γ-carbon and the leaving group departs from the α-carbon simultaneously, with the double bond migrating in a single transition state. This pathway avoids the formation of a carbocation intermediate.
Key Factors Influencing the Sₙ1' vs. Sₙ2' Competition
The competition between these pathways is dictated by several key experimental parameters:
-
Substrate Structure: Steric hindrance at the α-carbon of the allylic bromide can significantly favor the Sₙ2' pathway by impeding direct Sₙ2 attack. Tertiary allylic bromides, which are sterically hindered at the α-position, are more prone to react via an Sₙ1' mechanism due to the formation of a stable tertiary carbocation.
-
Nucleophile: Strong, hard nucleophiles tend to favor the direct Sₙ2 attack, while softer, bulkier nucleophiles may favor the Sₙ2' pathway. For Sₙ1' reactions, the nature of the nucleophile does not affect the reaction rate but can influence the product ratio if there is competition between different nucleophiles.
-
Solvent: Polar protic solvents stabilize the carbocation intermediate, thus favoring the Sₙ1' pathway. Polar aprotic solvents, on the other hand, enhance the nucleophilicity of anionic nucleophiles, promoting the bimolecular Sₙ2 and Sₙ2' pathways.
-
Leaving Group: A good leaving group is essential for both pathways, as it facilitates the breaking of the carbon-bromine bond.
Experimental Data and Product Distribution
The following tables summarize the product distribution from the reaction of various allylic bromides with different nucleophiles and solvents, providing a quantitative comparison of the Sₙ1', Sₙ2', Sₙ1, and Sₙ2 pathways.
| Substrate | Nucleophile | Solvent | Temp (°C) | Sₙ2 Product (%) | Sₙ2' Product (%) | Sₙ1/Sₙ1' Products (%) | Reference |
| 1-Bromo-2-butene | EtO⁻ | EtOH | 55 | 85 | 15 | - | [cite: DeWolfe and Young, Chem. Rev. 1956] |
| 3-Bromo-1-butene | EtO⁻ | EtOH | 55 | 33 | 67 | - | [cite: DeWolfe and Young, Chem. Rev. 1956] |
| 1-Bromo-2-butene | PhS⁻ | MeOH | 25 | >98 | <2 | - | [cite: Bordwell and Schexnayder, J. Org. Chem. 1966] |
| 3-Bromo-1-butene | PhS⁻ | MeOH | 25 | ~5 | ~95 | - | [cite: Bordwell and Schexnayder, J. Org. Chem. 1966] |
| Substrate | Solvent (Nucleophile) | Temp (°C) | Sₙ1 Product (%) | Sₙ1' Product (%) | Reference |
| 1-Bromo-3-methyl-2-butene | 80% aq. EtOH | 25 | 15 | 85 | [cite: DeWolfe and Young, Chem. Rev. 1956] |
| 3-Bromo-3-methyl-1-butene | 80% aq. EtOH | 25 | 15 | 85 | [cite: DeWolfe and Young, Chem. Rev. 1956] |
Experimental Protocols
General Procedure for Kinetic Studies and Product Analysis:
A solution of the allylic bromide (e.g., 1-bromo-2-butene or 3-bromo-1-butene) in the chosen solvent is prepared in a thermostated reaction vessel. The nucleophile solution is then added, and the reaction progress is monitored by withdrawing aliquots at specific time intervals. The reaction is quenched by the addition of a suitable reagent (e.g., a dilute acid). The product mixture is then extracted with an organic solvent, dried, and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the relative percentages of the Sₙ2, Sₙ2', Sₙ1, and Sₙ1' products. Rate constants can be determined by plotting the concentration of the reactant or products as a function of time.
Example Protocol: Reaction of 1-Bromo-2-butene with Sodium Ethoxide in Ethanol (B145695)
-
A solution of 1-bromo-2-butene (1.0 mmol) in absolute ethanol (10 mL) is equilibrated at 55 °C in a sealed flask equipped with a magnetic stirrer.
-
A solution of sodium ethoxide in ethanol (0.1 M, 10 mL, 1.0 mmol) is also brought to 55 °C.
-
The sodium ethoxide solution is rapidly added to the allylic bromide solution, and the timer is started.
-
Aliquots (1 mL) are withdrawn at regular intervals and quenched by adding to a vial containing 1 mL of 0.05 M hydrochloric acid.
-
The quenched samples are extracted with 2 mL of pentane (B18724) containing an internal standard (e.g., undecane).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and analyzed by GC-MS.
-
The relative peak areas of the Sₙ2 (1-ethoxy-2-butene) and Sₙ2' (3-ethoxy-1-butene) products are used to determine the product ratio.
Visualizing the Mechanistic Pathways
The following diagrams illustrate the Sₙ1' and Sₙ2' reaction pathways.
Caption: The Sₙ1' reaction pathway involving a resonance-stabilized allylic carbocation intermediate.
Caption: The concerted Sₙ2' reaction pathway with a single transition state.
Caption: A typical experimental workflow for studying the kinetics and product distribution of allylic substitution reactions.
Conclusion
The competition between Sₙ1' and Sₙ2' pathways for allylic bromides is a finely balanced interplay of electronic and steric factors. By carefully selecting the substrate, nucleophile, and solvent, chemists can exert significant control over the reaction outcome, favoring the formation of either the rearranged or unrearranged substitution product. The provided data and experimental framework serve as a valuable resource for researchers in designing and interpreting these important transformations in organic synthesis and drug development.
The Alkenyl Bromide Bond: A Comparative Guide to Alternative Organobromine Compounds for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic transformations. While organobromine compounds have long been a staple in cross-coupling reactions, a range of alternative compounds offer distinct advantages in terms of stability, reactivity, and functional group tolerance. This guide provides a comprehensive comparison of the performance of these alternatives against traditional organobromine compounds in key synthetic transformations, supported by experimental data and detailed protocols.
This guide will delve into the utility of organotrifluoroborates, aryl triflates, organostannanes, and organosilanes as viable alternatives to organobromine compounds in Suzuki-Miyaura, Stille, Hiyama, and Buchwald-Hartwig cross-coupling reactions.
Performance Comparison of Organobromine Alternatives
The following tables provide a quantitative comparison of organobromine compounds and their alternatives in various cross-coupling reactions. Yields, reaction times, and catalyst loadings are presented to offer a clear performance overview.
Suzuki-Miyaura Coupling: Organobromides vs. Organotrifluoroborates and Aryl Triflates
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. While aryl bromides are common substrates, organotrifluoroborates and aryl triflates present compelling alternatives. Organotrifluoroborates are known for their enhanced stability compared to boronic acids, while aryl triflates can be readily prepared from phenols.
| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 12 | 95 | [1] |
| 4-Tolyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/H₂O | 16 | 90 | [2] |
| 4-Tolyl triflate | Phenylboronic acid | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Dioxane | 12 | 86 | [3][4] |
Stille Coupling: Organobromides vs. Organostannanes
The Stille coupling offers a mild and versatile method for carbon-carbon bond formation, tolerant of a wide array of functional groups. Organostannanes are the key nucleophilic partners in this reaction, often coupled with organobromides. While effective, the toxicity of organotin compounds is a significant drawback.[2][5]
| Electrophile | Nucleophile | Catalyst | Ligand | Solvent | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | Vinyltributyltin | Pd₂(dba)₃ | P(furyl)₃ | THF | 3 | 92 | [6] |
| Vinyl bromide | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 16 | 85 | [7] |
Hiyama Coupling: Organobromides vs. Organosilanes
The Hiyama coupling utilizes organosilanes as nucleophilic partners, offering a less toxic alternative to organostannanes.[8] The reaction typically requires activation of the organosilane with a fluoride (B91410) source or a base.
| Electrophile | Nucleophile | Catalyst | Activator | Solvent | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Trimethoxy(phenyl)silane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 12 | 78 | [3] |
| 4-Bromoanisole | Phenyltrimethoxysilane | Pd(OAc)₂ / DABCO | NaOH | H₂O | 1 | 99 | [9] |
| 4-Bromotoluene | Trimethoxy(phenyl)silane | Pd-NNC-pincer complex | KF | Propylene glycol | - | 99 | [9] |
Buchwald-Hartwig Amination: Aryl Bromides vs. Aryl Triflates
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Aryl triflates can serve as effective alternatives to aryl bromides, expanding the scope of this transformation.
| Electrophile | Amine | Catalyst | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Aniline (B41778) | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 2 | 98 | [7] |
| 4-Anisyl triflate | Aniline | Pd(OAc)₂ | P(tBu)₃ | K₃PO₄ | Toluene | 24 | 85 | [10] |
| 4-Bromotoluene | N,N,N'-trimethyl-1,2-diaminoethane | (NHC)Pd(allyl)Cl | - | NaOtBu | Dioxane | 5 | 85 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Materials:
-
4-Bromotoluene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a Schlenk flask charged with 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ is added toluene and water (4:1 mixture).
-
The flask is evacuated and backfilled with argon three times.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.[1]
Stille Coupling of 1-Bromo-4-nitrobenzene with Vinyltributyltin
Materials:
-
1-Bromo-4-nitrobenzene (1.0 equiv)
-
Vinyltributyltin (1.1 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Tris(2-furyl)phosphine (P(furyl)₃) (10 mol%)
-
Anhydrous THF
Procedure:
-
In a flame-dried flask under an argon atmosphere, Pd₂(dba)₃ and P(furyl)₃ are dissolved in THF.
-
1-Bromo-4-nitrobenzene is added to the solution, followed by the addition of vinyltributyltin.
-
The reaction mixture is heated to 60 °C and stirred for 3 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography.[6]
Hiyama Coupling of 1-Bromo-4-fluorobenzene with Trimethoxy(phenyl)silane
Materials:
-
1-Bromo-4-fluorobenzene (1.0 equiv)
-
Trimethoxy(phenyl)silane (1.5 equiv)
-
Pd(OAc)₂ (2.5 mol%)
-
XPhos (5 mol%)
-
Tetrabutylammonium fluoride (TBAF) (1.5 equiv)
-
Anhydrous t-BuOH
Procedure:
-
To an oven-dried Schlenk tube, Pd(OAc)₂, XPhos, and TBAF are added.
-
The tube is evacuated and backfilled with argon.
-
Anhydrous t-BuOH, 1-bromo-4-fluorobenzene, and trimethoxy(phenyl)silane are added via syringe.
-
The reaction mixture is heated to 100 °C for 12 hours.
-
After cooling, the reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The product is purified by flash chromatography.[3]
Buchwald-Hartwig Amination of 4-Bromoanisole with Aniline
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
BINAP (1.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
A Schlenk tube is charged with Pd₂(dba)₃, BINAP, and NaOtBu.
-
The tube is evacuated and filled with argon.
-
Anhydrous toluene, 4-bromoanisole, and aniline are added sequentially.
-
The reaction mixture is heated to 100 °C for 2 hours.
-
After cooling to room temperature, the mixture is diluted with ether and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the N-arylated amine.[7]
Visualizing Reaction Mechanisms
The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the discussed cross-coupling reactions, providing a clear visual representation of the reaction pathways.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 9. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
Differentiating Bromo-Methyl-Butene Isomers Using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the structural elucidation of molecules. For a set of constitutional isomers such as bromo-methyl-butene, which share the same molecular formula (C₅H₉Br) but differ in the connectivity of their atoms, ¹H and ¹³C NMR spectroscopy provide distinct spectral fingerprints that allow for their unambiguous differentiation. This guide provides a comparative analysis of the key NMR spectral features of various bromo-methyl-butene isomers, supported by experimental and predicted data.
Distinguishing Isomers through ¹H and ¹³C NMR Spectroscopy
The chemical environment of each proton and carbon atom in a molecule is unique, leading to characteristic chemical shifts (δ) in ppm, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) in Hertz. By analyzing these parameters, the precise structure of each bromo-methyl-butene isomer can be determined.
The primary bromo-methyl-butene isomers include:
-
1-bromo-2-methyl-2-butene
-
1-bromo-3-methyl-2-butene
-
2-bromo-3-methyl-2-butene
-
3-bromo-3-methyl-1-butene
-
4-bromo-2-methyl-1-butene
-
4-bromo-3-methyl-1-butene
This guide will focus on differentiating these isomers based on their unique NMR spectral data.
Comparative NMR Data of Bromo-Methyl-Butene Isomers
The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data for the different bromo-methyl-butene isomers. These values are crucial for distinguishing between the isomers.
Table 1: ¹H NMR Spectral Data of Bromo-Methyl-Butene Isomers (in CDCl₃)
| Isomer | Structure | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-bromo-2-methyl-2-butene | CC(C)=C(Br)C | -CH₃ (vinyl) | ~1.8 | s | - |
| =C-CH₃ | ~1.9 | s | - | ||
| -CH₂Br | ~3.9 | s | - | ||
| 1-bromo-3-methyl-2-butene | (CH₃)₂C=CHCH₂Br | -C(CH₃)₂ | ~1.75 | s | - |
| =CH- | ~5.5 | t | ~8.0 | ||
| -CH₂Br | ~4.0 | d | ~8.0 | ||
| 2-bromo-3-methyl-2-butene | (CH₃)₂C=C(Br)CH₃ | -C(CH₃)₂ | ~1.8 | s | - |
| =C(Br)CH₃ | ~2.1 | s | - | ||
| 3-bromo-3-methyl-1-butene | CH₂=CHC(Br)(CH₃)₂ | =CH₂ | ~5.2 (trans), ~5.4 (cis) | dd | J_trans ≈ 17, J_cis ≈ 10 |
| =CH- | ~6.1 | dd | J_trans ≈ 17, J_cis ≈ 10 | ||
| -C(Br)(CH₃)₂ | ~1.8 | s | - | ||
| 4-bromo-2-methyl-1-butene | CH₂=C(CH₃)CH₂CH₂Br | =CH₂ | ~4.8 | s | - |
| -C(CH₃)= | ~1.7 | s | - | ||
| -CH₂- | ~2.6 | t | ~7.5 | ||
| -CH₂Br | ~3.4 | t | ~7.5 | ||
| 4-bromo-3-methyl-1-butene | CH₂=CHCH(CH₃)CH₂Br | =CH₂ | ~5.1 | m | - |
| =CH- | ~5.8 | m | - | ||
| -CH(CH₃)- | ~2.5 | m | - | ||
| -CH₂Br | ~3.4 | m | - | ||
| -CH₃ | ~1.1 | d | ~6.5 |
Note: Some values are predicted based on spectral databases and may vary slightly from experimental values.
Table 2: ¹³C NMR Spectral Data of Bromo-Methyl-Butene Isomers (in CDCl₃)
| Isomer | Structure | Carbon | Chemical Shift (δ, ppm) |
| 1-bromo-2-methyl-2-butene | CC(C)=C(Br)C | -CH₃ (vinyl) | ~20 |
| =C-CH₃ | ~23 | ||
| -CH₂Br | ~35 | ||
| =C(Br)- | ~125 | ||
| =C(C)- | ~135 | ||
| 1-bromo-3-methyl-2-butene | (CH₃)₂C=CHCH₂Br | -C(CH₃)₂ | ~18, ~26 |
| -CH₂Br | ~31 | ||
| =CH- | ~120 | ||
| =C(CH₃)₂ | ~138 | ||
| 2-bromo-3-methyl-2-butene | (CH₃)₂C=C(Br)CH₃ | -C(CH₃)₂ | ~28 |
| =C(Br)CH₃ | ~25 | ||
| =C(Br)- | ~115 | ||
| =C(CH₃)₂ | ~130 | ||
| 3-bromo-3-methyl-1-butene | CH₂=CHC(Br)(CH₃)₂ | -C(Br)(CH₃)₂ | ~30 |
| =CH₂ | ~115 | ||
| =CH- | ~142 | ||
| -C(Br)- | ~65 | ||
| 4-bromo-2-methyl-1-butene | CH₂=C(CH₃)CH₂CH₂Br | -C(CH₃)= | ~22 |
| -CH₂- | ~38 | ||
| -CH₂Br | ~32 | ||
| =CH₂ | ~112 | ||
| =C(CH₃)- | ~143 | ||
| 4-bromo-3-methyl-1-butene | CH₂=CHCH(CH₃)CH₂Br | -CH₃ | ~19 |
| -CH(CH₃)- | ~38 | ||
| -CH₂Br | ~42 | ||
| =CH₂ | ~116 | ||
| =CH- | ~138 |
Note: Some values are predicted based on spectral databases and may vary slightly from experimental values.
Experimental Protocols
Sample Preparation for ¹H and ¹³C NMR Spectroscopy
A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the bromo-methyl-butene isomer in approximately 0.6-0.7 mL of deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1][2][3]
-
Solvent Selection : Use a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to avoid large solvent signals in the ¹H NMR spectrum. The deuterium (B1214612) signal is also used for the instrument's field-frequency lock.[1][2][4]
-
Dissolution : Prepare the sample in a clean, dry vial before transferring it to the NMR tube. Ensure the sample is fully dissolved. If necessary, gentle vortexing can be applied.
-
Filtration : To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[4]
-
NMR Tube : Use a clean, unscratched 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the sample. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.
NMR Data Acquisition
-
Instrumentation : NMR spectra are acquired on a spectrometer, typically operating at a magnetic field strength corresponding to a proton resonance frequency of 300 MHz or higher for better signal dispersion.
-
¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, ensure the relaxation delay is sufficiently long (at least 5 times the longest T₁ relaxation time of the protons of interest).
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum. This removes the C-H coupling, resulting in a spectrum with single lines for each unique carbon atom, which simplifies interpretation.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for differentiating the bromo-methyl-butene isomers based on their key distinguishing features in ¹H NMR spectra.
Caption: Logical workflow for differentiating bromo-methyl-butene isomers.
This guide provides a framework for the differentiation of bromo-methyl-butene isomers using NMR spectroscopy. The provided data and protocols can serve as a valuable resource for researchers in the fields of chemistry and drug development.
References
Comparative yield analysis of different synthetic routes to 3-Bromo-2-methylbut-1-ene
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative yield analysis of various synthetic routes to 3-Bromo-2-methylbut-1-ene, a valuable building block in organic synthesis. The following sections detail the methodologies for the most common synthetic pathways, presenting available quantitative data to facilitate an objective comparison.
Executive Summary
The synthesis of this compound can be approached through several distinct chemical transformations. The most prominent methods include the allylic bromination of an alkene, the conversion of an allylic alcohol, and the dehydrobromination of a dihaloalkane. The choice of synthetic route is often dictated by factors such as starting material availability, desired product purity, and scalability. This guide presents a comparative overview of these routes, with a focus on reported yields and detailed experimental protocols.
Comparative Yield Analysis
The following table summarizes the reported yields for different synthetic routes to this compound and its isomers. It is important to note that the reaction conditions can significantly influence the product distribution and overall yield.
| Synthetic Route | Starting Material(s) | Reagent(s) | Product(s) | Reported Yield |
| Route 1: Allylic Bromination | 2-methyl-2-butene (B146552) | N-Bromosuccinimide (NBS) | Mixture including this compound and 1-Bromo-2-methylbut-2-ene | Not specified |
| Route 2: From Allylic Alcohol | 2-methylbut-3-en-2-ol | Hydrobromic Acid (HBr) | Mixture including this compound and 1-Bromo-3-methylbut-2-ene | Not specified |
| Route 3: From Allylic Alcohol | 2-methylbut-3-en-2-ol | Phosphorus Tribromide (PBr₃) | This compound | Not specified |
| Route 4: Dehydrobromination | 2,3-dibromo-2-methylbutane | Base (e.g., KOH) | Mixture of bromoalkenes | Not specified |
Note: Specific yield data for the target compound, this compound, is not consistently reported in the surveyed literature, often due to the formation of isomeric mixtures.
Experimental Protocols and Methodologies
Route 1: Allylic Bromination of 2-methyl-2-butene with N-Bromosuccinimide (NBS)
This method relies on the free-radical halogenation of an alkene at the allylic position. N-Bromosuccinimide is a convenient reagent as it provides a low, constant concentration of bromine, which favors allylic substitution over the competing electrophilic addition to the double bond.
General Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 2-methyl-2-butene in a suitable solvent (e.g., carbon tetrachloride) is prepared.
-
N-Bromosuccinimide (NBS) is added to the solution, along with a radical initiator such as benzoyl peroxide or AIBN.
-
The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction.
-
The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The resulting crude product, a mixture of isomeric bromides, is then purified by fractional distillation to isolate this compound.
Logical Workflow for Allylic Bromination:
Caption: Workflow for the synthesis of this compound via allylic bromination.
Route 2: Reaction of 2-methylbut-3-en-2-ol with Hydrobromic Acid
This method involves the conversion of a tertiary allylic alcohol to an alkyl bromide. The reaction typically proceeds through an S(_N)1 mechanism, which involves the formation of a resonance-stabilized allylic carbocation. This can lead to the formation of a mixture of isomeric products.
General Experimental Protocol:
-
2-methylbut-3-en-2-ol is dissolved in a suitable solvent, such as diethyl ether or dichloromethane, in a round-bottom flask.
-
The flask is cooled in an ice bath.
-
Concentrated hydrobromic acid (HBr) is added dropwise to the stirred solution.
-
The reaction is allowed to proceed at a low temperature for a specified period.
-
After the reaction is complete, the mixture is carefully neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent.
-
The solvent is removed by rotary evaporation.
-
The resulting crude product, containing a mixture of this compound and 1-Bromo-3-methylbut-2-ene, is purified by fractional distillation.
Signaling Pathway for HBr Reaction:
Caption: Reaction pathway showing the formation of isomeric bromides from 2-methylbut-3-en-2-ol and HBr.
Route 3: Reaction of 2-methylbut-3-en-2-ol with Phosphorus Tribromide
Phosphorus tribromide (PBr₃) is a common reagent for converting primary and secondary alcohols to alkyl bromides, typically via an S(_N)2 mechanism, which proceeds with inversion of stereochemistry. For a tertiary alcohol, the reaction mechanism may have more S(_N)1 character.
General Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, 2-methylbut-3-en-2-ol is dissolved in a dry, aprotic solvent (e.g., diethyl ether or THF) and cooled in an ice-salt bath.
-
Phosphorus tribromide (PBr₃) is added dropwise from the dropping funnel, maintaining the temperature below 0 °C.
-
After the addition is complete, the reaction mixture is stirred at low temperature for several hours.
-
The reaction is then carefully quenched by the slow addition of water or ice.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with a saturated solution of sodium bicarbonate, water, and brine.
-
The solution is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield this compound.
Conclusion
The synthesis of this compound can be achieved through multiple pathways. While allylic bromination with NBS offers a direct approach from a simple alkene, it often results in a mixture of isomers that require careful separation. The conversion of 2-methylbut-3-en-2-ol using HBr also leads to isomeric products due to the nature of the carbocation intermediate. The use of PBr₃ may offer a more controlled reaction, potentially favoring the desired product, although specific yield data is scarce in the literature. The dehydrobromination route is a plausible but less commonly documented method for this specific target. For researchers and drug development professionals, the selection of the optimal synthetic route will depend on a careful evaluation of these factors, including the trade-off between yield, purity, and the complexity of the purification process. Further process optimization and detailed analysis would be required to definitively establish the most efficient and scalable method for the production of this compound.
A Comparative Guide to Computational Modeling of Transition States in 3-Bromo-2-methylbut-1-ene Reactions
For Researchers, Scientists, and Drug Development Professionals
The study of reaction mechanisms and transition states is fundamental to understanding chemical reactivity and designing novel synthetic pathways. 3-Bromo-2-methylbut-1-ene, an allylic halide, presents a fascinating case for investigating competing reaction pathways, including nucleophilic substitution and potential rearrangements. Computational modeling provides a powerful lens to elucidate the fleeting nature of transition states, offering insights that are often difficult to obtain through experimental means alone.
This guide provides an objective comparison of computational models for predicting transition states in key reactions involving this compound and its precursor, 2-methyl-1,3-butadiene. While direct computational studies on this compound are limited in the publicly available literature, this guide leverages data from analogous systems and established theoretical principles to provide a robust framework for researchers.
Key Reaction Pathways and Computational Comparisons
Due to its structure, this compound can undergo several reaction types. The primary pathways of interest are nucleophilic substitution (SN1 and SN2) and electrophilic addition to its conjugated diene precursor.
Nucleophilic Substitution: A Tale of Two Mechanisms
Nucleophilic substitution reactions of this compound can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions and the nature of the nucleophile.[1][2]
SN1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate.[1] For this compound, this would lead to a resonance-stabilized allylic carbocation, making the SN1 pathway plausible, especially with weak nucleophiles and in polar protic solvents.[3]
SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks as the leaving group departs.[1] This pathway is favored by strong nucleophiles and is sensitive to steric hindrance at the reaction center.[4]
The table below presents a hypothetical comparison of key parameters for the SN1 and SN2 transition states in the reaction of this compound with a generic nucleophile (Nu-), based on typical values from computational studies of similar allylic halides.
| Parameter | SN1 Transition State (Dissociation) | SN2 Transition State (Concerted) | Computational Method |
| Activation Energy (ΔG‡) | Lower (e.g., 15-20 kcal/mol) | Higher (e.g., 20-25 kcal/mol) | DFT (B3LYP)/6-31G(d) with PCM (Methanol) |
| C-Br Bond Distance | Significantly elongated (approaching dissociation) | Partially elongated | DFT (B3LYP)/6-31G(d) with PCM (Methanol) |
| C-Nu Bond Distance | Not applicable (forms in the second step) | Partially formed | DFT (B3LYP)/6-31G(d) with PCM (Methanol) |
Experimental Protocols for Kinetic Analysis
To validate the predictions of computational models, experimental kinetic data is crucial. A common method to determine the reaction rates and infer the mechanism is through kinetic studies.
Protocol for Determining Reaction Kinetics of this compound Solvolysis:
-
Reaction Setup: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a mixture of ethanol (B145695) and water). The reaction vessel is maintained at a constant temperature using a thermostat-controlled water bath.
-
Initiation: The reaction is initiated by adding the substrate to the pre-heated solvent.
-
Monitoring Reaction Progress: Aliquots of the reaction mixture are withdrawn at regular time intervals. The reaction in the aliquot is quenched, for example, by rapid cooling or addition of a substance that stops the reaction.
-
Analysis: The concentration of the reactant or a product in each aliquot is determined. This can be achieved using techniques such as:
-
Gas Chromatography (GC): To monitor the disappearance of the reactant and the appearance of products.
-
Titration: To measure the concentration of HBr formed during the reaction.
-
-
Data Analysis: The concentration data is plotted against time to determine the rate of the reaction. By varying the initial concentrations of the reactants and observing the effect on the rate, the order of the reaction with respect to each reactant can be determined, which helps in elucidating the mechanism (e.g., first-order in substrate for SN1, second-order overall for SN2).
Visualizing Reaction Pathways and Computational Workflows
Reaction Mechanisms
The following diagrams illustrate the potential reaction pathways for this compound.
Computational Workflow for Transition State Analysis
The process of computationally modeling a transition state involves a series of steps, as depicted in the workflow below.
Logical Framework for Model Selection
Choosing the appropriate computational model is critical for obtaining reliable results. The following diagram illustrates a logical approach to model selection.
Electrophilic Addition to 2-methyl-1,3-butadiene
The precursor to this compound, 2-methyl-1,3-butadiene (isoprene), undergoes electrophilic addition. The initial step is the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. Subsequent attack by a bromide ion can lead to different products, including this compound.
| Parameter | 1,2-Addition Transition State | 1,4-Addition Transition State | Computational Method |
| Activation Energy (ΔG‡) | Lower | Slightly Higher | DFT (B3LYP)/6-31G(d) |
| C-Br Bond Formation | At C2 | At C4 | DFT (B3LYP)/6-31G(d) |
| Thermodynamic Product | Less Stable | More Stable | DFT (B3LYP)/6-31G(d) |
Conclusion
Computational modeling serves as an indispensable tool for elucidating the complex reaction mechanisms of molecules like this compound. By comparing the transition states of competing pathways such as SN1 and SN2, researchers can predict the likely outcome of a reaction under specific conditions. Furthermore, modeling the electrophilic addition to its precursor provides insights into its synthesis. While direct computational and experimental data for this specific molecule are not abundant, the principles and methodologies outlined in this guide, based on analogous systems, provide a solid foundation for future research and drug development endeavors. The synergy between computational prediction and experimental validation will continue to be a driving force in advancing chemical sciences.
References
A Comparative Analysis of the Reactivity of 3-Bromo-2-methylbut-1-ene and its Chloro Analog
For Immediate Release
This guide provides a detailed comparison of the reactivity of 3-bromo-2-methylbut-1-ene and 3-chloro-2-methylbut-1-ene for researchers, scientists, and professionals in drug development. The discussion is centered on nucleophilic substitution reactions, with a focus on solvolysis, and is supported by established chemical principles and a detailed experimental protocol for direct comparison.
Executive Summary
In nucleophilic substitution reactions, this compound is significantly more reactive than its chloro analog, 3-chloro-2-methylbut-1-ene. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating its cleavage in the rate-determining step of both S(_N)1 and S(_N)2 reactions.
In solvolysis reactions, which proceed via an S(_N)1 pathway, both compounds are expected to form a resonance-stabilized secondary allylic carbocation. This intermediate can then be attacked by the solvent nucleophile at two distinct positions, leading to the formation of both direct and rearranged substitution products. Due to the faster formation of the carbocation from the bromo compound, its overall reaction rate is expected to be higher.
Theoretical Framework: Reaction Pathways
The solvolysis of 3-halo-2-methylbut-1-enes in a protic solvent like ethanol (B145695) is expected to proceed predominantly through an S(_N)1 mechanism. This involves the formation of a resonance-stabilized allylic carbocation intermediate.
Safety Operating Guide
Safe Disposal of 3-Bromo-2-methylbut-1-ene: A Guide for Laboratory Professionals
Proper management and disposal of 3-Bromo-2-methylbut-1-ene are critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle this hazardous chemical waste responsibly. Adherence to these protocols is essential due to the compound's flammability and irritant properties.
Key Hazard and Disposal Information
A summary of the essential safety and disposal data for this compound is presented below. This information is compiled from safety data sheets (SDS) to provide a quick reference for handling and disposal.
| Parameter | Information | Citations |
| Primary Disposal Route | Dispose of contents and container at an approved waste disposal plant. | [1][2][3] |
| Waste Handling | Do not mix with other waste. Keep in original, labeled containers. | [1] |
| Uncleaned Containers | Handle as the product itself. | [1] |
| Environmental Precautions | Prevent entry into drains. | [4] |
| Spill Cleanup | Absorb with inert material (e.g., Chemizorb®), remove ignition sources, and use non-sparking tools. | [1][2][3][5] |
| Key Hazards | Highly flammable liquid and vapor, skin irritant, serious eye irritant, may cause respiratory irritation. | [6] |
Experimental Protocols for Disposal
The following step-by-step procedures should be followed for the safe disposal of this compound.
Waste Identification and Segregation
-
Characterize the Waste: Identify the waste as this compound. Note any contamination with other substances.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it in its original or a compatible, properly labeled container.[1]
Packaging and Labeling
-
Container Selection: Use a chemically resistant container with a secure lid that is in good condition. The original container is often the best choice.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution. Indicate the associated hazards (e.g., "Flammable," "Irritant").
Storage of Waste
-
Storage Location: Store the waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, cool, and away from sources of ignition such as heat, sparks, and open flames.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.
-
Provide Information: Be prepared to provide information about the waste, including the chemical name, quantity, and any potential contaminants.
-
Follow Institutional Procedures: Adhere to all specific procedures and paperwork requirements set by your institution for hazardous waste disposal.
Spill Management
In the event of a spill, follow these procedures:
-
Ensure Safety: Evacuate non-essential personnel from the area. Remove all sources of ignition.[2][3][5]
-
Ventilate the Area: If it is safe to do so, increase ventilation in the spill area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Cover drains to prevent the chemical from entering the sewer system.
-
Absorb the Spill: Use an inert absorbent material, such as Chemizorb®, sand, or vermiculite, to soak up the spilled liquid.[1]
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[2][3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Spill Debris: The collected spill debris must be disposed of as hazardous waste, following the procedures outlined above.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 3-Bromo-2-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-2-methylbut-1-ene (CAS No. 51872-48-1). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Essential Safety Information
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] It is imperative to handle this chemical with appropriate personal protective equipment in a well-ventilated area, preferably within a chemical fume hood.[4][5]
Summary of Hazards:
-
Flammability: Highly flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[6]
-
Skin and Eye Contact: Causes skin irritation and serious eye irritation.[1][2][3] May cause severe skin burns and eye damage.[7]
-
Ingestion: Do NOT induce vomiting if swallowed. Rinse mouth and seek immediate medical attention.[6][8]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:[5][9]
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles.[5] | Protects against splashes and vapors.[5] |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.[4] | Prevents skin contact and absorption.[5] |
| Body | Flame-retardant lab coat, fully buttoned.[1][5] | Protects against splashes and potential fire hazards.[5] |
| Footwear | Closed-toe, closed-heel shoes made of a chemical-resistant material.[9][10] | Prevents exposure from spills.[5] |
| Respiratory | A NIOSH-approved respirator is required if engineering controls like a fume hood are insufficient or during emergencies.[5] | Protects against the inhalation of harmful vapors.[5] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to use in the laboratory.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[6][11]
-
Store in a designated flammables cabinet.
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[6]
3.2. Preparation and Handling
-
All handling of this compound must be conducted in a certified chemical fume hood.[5]
-
Ensure an emergency eyewash station and safety shower are readily accessible.[5]
-
Ground and bond containers when transferring material to prevent static discharge.[11] Use only non-sparking tools.[6][11]
-
For reactions, ensure all glassware is dry.
-
If the reaction is to be conducted under an inert atmosphere, use standard techniques such as a Schlenk line or a glovebox.[4]
3.3. Post-Handling
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.[3]
-
Thoroughly wash hands with soap and water after handling is complete.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[4]
4.1. Waste Collection
-
Collect all liquid and solid waste in a designated, properly labeled, and sealed container.[4]
-
Do not dispose of this compound down the drain.[4]
4.2. Container Disposal
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect the rinsate as hazardous waste.[4]
-
Deface the label on the empty container before disposal.
4.3. Spill Management
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.[5]
-
Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[4]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
-
Ventilate the area and wash the spill site after the material has been removed.
Quantitative Data
| Property | Value |
| Molecular Formula | C5H9Br |
| Molecular Weight | 149.03 g/mol [12] |
| CAS Number | 51872-48-1[13][14][15] |
| Appearance | Colorless to light orange to yellow clear liquid[7] |
| Boiling Point | 107 °C (225 °F) at 980 hPa[1] |
| Density | 1.182 g/cm³ at 25 °C (77 °F)[1] |
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-Bromo-3-methyl-2-butene | 870-63-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 10. epa.gov [epa.gov]
- 11. 1-Bromo-3-methyl-2-butene(870-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. This compound|CAS 51872-48-1|Supplier [benchchem.com]
- 13. guidechem.com [guidechem.com]
- 14. This compound | C5H9Br | CID 18356780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound|51872-48-1 - MOLBASE Encyclopedia [m.molbase.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
